molecular formula C12H11NO2 B017505 5-Hydroxymethyl-N-phenyl-2-1H-pyridone CAS No. 887406-49-7

5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Cat. No.: B017505
CAS No.: 887406-49-7
M. Wt: 201.22 g/mol
InChI Key: YLTGBKWRQSGNOI-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-N-phenyl-2-1H-pyridone, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-1-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTGBKWRQSGNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475284
Record name 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-49-7
Record name 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, a principal metabolite of the anti-fibrotic drug Pirfenidone. With the confirmed CAS Number 887406-49-7 , this pyridone derivative is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential contributions to the therapeutic effects of its parent compound. This document delves into its physicochemical properties, synthesis, analytical methodologies, and known biological activities, offering a critical resource for researchers engaged in the study of fibrotic diseases and drug metabolism.

Introduction: The Significance of a Metabolite

This compound emerges as a key player in the metabolic pathway of Pirfenidone, a drug approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] The pyridinone core is a versatile scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and its wide range of biological activities, including anti-inflammatory, and antitumor effects.[3] Understanding the properties and biological profile of this primary metabolite is crucial for a complete comprehension of Pirfenidone's mechanism of action, its pharmacokinetic profile, and for the development of next-generation anti-fibrotic therapies. This guide aims to consolidate the current scientific knowledge on this compound, providing a foundation for further research and development.

Physicochemical Properties: A Quantitative Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, formulation, and for interpreting its biological activity.

PropertyValueSource
CAS Number 887406-49-7[Multiple Sources]
Molecular Formula C₁₂H₁₁NO₂[Multiple Sources]
Molecular Weight 201.22 g/mol [Multiple Sources]
IUPAC Name 5-(hydroxymethyl)-1-phenylpyridin-2(1H)-one[Multiple Sources]
Synonyms 5-(Hydroxymethyl)-1-phenyl-2(1H)-pyridinone, 5-Hydroxymethyl Pirfenidone, Pirfenidone 5-Hydroxymethyl Impurity[Multiple Sources]
Melting Point 110-111°C[4]
Solubility Soluble in Dichloromethane, Ethanol, Ethyl Acetate, Methanol[4][5]

Spectroscopic Data (Predicted)

¹H NMR (Predicted) A detailed, experimentally verified spectrum is a current research gap.

¹³C NMR (Predicted) A detailed, experimentally verified spectrum is a current research gap.

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound is not extensively detailed in publicly available literature. However, drawing from general pyridinone synthesis strategies and the known metabolic pathway of Pirfenidone, a plausible synthetic route can be proposed. The primary route would likely involve the oxidation of the 5-methyl group of Pirfenidone.

Proposed Synthetic Pathway:

Synthesis_Pathway Pirfenidone Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone) Intermediate Oxidation Pirfenidone->Intermediate Oxidizing Agent (e.g., SeO₂, NBS/light) Metabolite This compound Intermediate->Metabolite

Caption: Proposed synthetic pathway for this compound from Pirfenidone.

Step-by-Step Protocol (Hypothetical):

Caution: This is a proposed protocol and should be optimized and validated under appropriate laboratory safety conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Pirfenidone (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Oxidation: Add a selective oxidizing agent, such as selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) and a light source. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid metabolite.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using SeO₂, filter off the elemental selenium. Quench the reaction with a suitable reagent if necessary.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Analytical Methods: Ensuring Purity and Quantification

Robust analytical methods are essential for the characterization, quantification, and quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Pirfenidone and its metabolites.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Stock & Working Standard Solutions Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution (e.g., dissolve in mobile phase) Prep_Sample->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (e.g., 317 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for the analysis of this compound by HPLC.

Detailed HPLC Protocol:

This protocol is adapted from validated methods for Pirfenidone and its metabolites.[6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) or a phosphate buffer.[6][7] The mobile phase composition should be optimized for the best separation of the metabolite from the parent drug and other impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 317 nm, which is the λmax for Pirfenidone and likely similar for its hydroxymethyl metabolite.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time consistency, peak area reproducibility, and theoretical plates).

  • Analysis and Quantification: Inject the calibration standards to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solutions and determine the concentration of this compound from the calibration curve.

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its parent compound, Pirfenidone. Pirfenidone exhibits well-documented anti-fibrotic and anti-inflammatory properties.[1][8] While research on the specific activity of the 5-hydroxymethyl metabolite is less extensive, it is plausible that it contributes to the overall therapeutic effect of Pirfenidone.

Known and Postulated Biological Effects:

  • Anti-Fibrotic Activity: Pirfenidone is known to down-regulate the production of pro-fibrotic cytokines such as transforming growth factor-beta (TGF-β) and inhibit fibroblast proliferation and collagen synthesis.[8] It is hypothesized that this compound may retain some of this anti-fibrotic activity. Further in vitro studies using primary human lung fibroblasts are needed to confirm and quantify this effect.

  • Anti-Inflammatory Effects: Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9] The anti-inflammatory potential of the 5-hydroxymethyl metabolite is an active area of investigation.

Signaling Pathway Involvement (Pirfenidone):

Signaling_Pathway TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast Proliferation Proliferation Fibroblast->Proliferation Collagen Collagen Synthesis Fibroblast->Collagen Pirfenidone Pirfenidone Pirfenidone->TGF_beta Inhibits Pirfenidone->Proliferation Inhibits Pirfenidone->Collagen Inhibits

Caption: Simplified schematic of the anti-fibrotic mechanism of Pirfenidone, which may be partially retained by its 5-hydroxymethyl metabolite.

Future Directions and Research Opportunities

While our understanding of this compound has grown, several key areas warrant further investigation:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with complete experimental spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS), is a critical next step.

  • Pharmacological Profiling: A comprehensive in vitro and in vivo pharmacological evaluation of the purified metabolite is needed to determine its specific anti-fibrotic and anti-inflammatory potency relative to Pirfenidone.

  • Pharmacokinetic Studies: Detailed pharmacokinetic studies of the metabolite itself will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile, which can inform the development of new therapeutic strategies.

  • Clinical Relevance: Investigating the correlation between plasma levels of this compound in patients treated with Pirfenidone and clinical outcomes could provide insights into its therapeutic contribution.

Conclusion

This compound is more than just a metabolic byproduct; it is a molecule of significant interest in the ongoing effort to combat fibrotic diseases. This technical guide has synthesized the available information on its identity, properties, and potential biological role. As research continues to unravel the complexities of Pirfenidone's mechanism of action, a deeper understanding of its metabolites, particularly this compound, will undoubtedly play a pivotal role in advancing the field of anti-fibrotic drug development.

References

  • Parmar, V., & Patel, S. (2014). RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 76(3), 225–230. [Link]

  • Conte, E., Gili, E., & Fruciano, M. (2020). Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation. Journal of translational medicine, 18(1), 22. [Link]

  • Li, C., Li, H., & Chen, J. (2018). The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1. Experimental eye research, 175, 12-19. [Link]

  • Parmar, V. R., & Desai, S. A. (2014). RP-HPLC and UV spectrophotometric methods for estimation of pirfenidone in pharmaceutical formulations. Indian journal of pharmaceutical sciences, 76(3), 225. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science, 6(10), 001-007. [Link]

  • Richeldi, L., du Bois, R. M., Raghu, G., Azuma, A., Brown, K. K., Costabel, U., ... & King Jr, T. E. (2014). Efficacy and safety of nintedanib in idiopathic pulmonary fibrosis. New England Journal of Medicine, 370(22), 2071-2082. [Link]

  • PLCChemical. (n.d.). This compound. Retrieved from [Link]

  • Zhang, Y., & Song, G. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843335. [Link]

  • Sun, L., et al. (2020). [Pirfenidone Inhibits Cytokines/chemokines Release from Alveolar Macrophages]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. Acta Academiae Medicinae Sinicae, 42(5), 596–602. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a molecule of significant interest in the field of medicinal chemistry and drug development. It is the principal and active metabolite of Pirfenidone, a widely used anti-fibrotic drug for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Understanding the chemical properties of this metabolite is crucial for elucidating the overall pharmacological profile of Pirfenidone, developing more potent anti-fibrotic agents, and ensuring the safety and efficacy of related therapeutics. This guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, physicochemical characteristics, spectroscopic data, and biological relevance.

Chemical Structure and Identification

This compound, also known as 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one, is a derivative of 2-pyridone. The core structure consists of a pyridin-2-one ring with a phenyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 5.

Systematic IUPAC Name: 5-(hydroxymethyl)-1-phenylpyridin-2(1H)-one[2]

Synonyms: 5-Hydroxymethyl Pirfenidone, Pirfenidone 5-Hydroxymethyl Impurity

CAS Number: 887406-49-7[2]

Molecular Formula: C₁₂H₁₁NO₂[2]

Molecular Weight: 201.22 g/mol [2]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Melting Point 110-111°C[3]
Solubility Soluble in Dichloromethane, Ethanol, Ethyl Acetate[3]
Appearance Likely a solid at room temperatureInferred from melting point

Spectroscopic Characterization

Mass Spectrometry (MS): In mass spectrometry, this compound is readily identified as a metabolite of Pirfenidone. The mass spectrum would show a molecular ion peak corresponding to its molecular weight of 201.22 g/mol . Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridone rings, as well as a characteristic singlet for the methylene protons of the hydroxymethyl group and a signal for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the twelve carbon atoms in the molecule, with characteristic shifts for the carbonyl carbon of the pyridone ring, the carbons of the aromatic rings, and the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methylene groups, the C=O stretch of the pyridone ring, and C=C and C-N stretching vibrations of the aromatic rings.

Synthesis and Reactivity

Synthesis:

A specific, detailed, and publicly available laboratory synthesis protocol for this compound is not extensively documented. However, its synthesis can be conceptually approached through two main strategies:

  • Selective Oxidation of Pirfenidone: This is the biological route of formation and could be mimicked chemically. It would involve the selective oxidation of the 5-methyl group of Pirfenidone to the corresponding hydroxymethyl group. This would require a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid (5-carboxy-pirfenidone), the subsequent metabolite.

  • Multi-step Synthesis from Pyridone Precursors: A more controlled synthesis could involve starting with a 5-substituted-2-pyridone that already contains a protected hydroxyl group or a group that can be readily converted to a hydroxymethyl group. This would be followed by N-arylation with a phenyl group.

The following diagram illustrates a conceptual synthetic workflow for the multi-step approach:

SynthesisWorkflow Start 5-Substituted-2-pyridone (with protected hydroxyl or precursor) Intermediate1 N-Arylation (e.g., with Phenylboronic acid, Cu catalyst) Start->Intermediate1 Intermediate2 Deprotection / Conversion to Hydroxymethyl Group Intermediate1->Intermediate2 Product 5-Hydroxymethyl-N-phenyl- 2-1H-pyridone Intermediate2->Product

Caption: Conceptual multi-step synthesis of this compound.

Reactivity:

The reactivity of this compound is governed by the functional groups present in the molecule: the pyridone ring, the phenyl group, and the hydroxymethyl group.

  • Pyridone Ring: The pyridone ring can undergo electrophilic substitution reactions, although the presence of the carbonyl group can influence the regioselectivity.

  • Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde and carboxylic acid (as seen in its metabolism), esterification, and etherification.

  • Stability: Studies on the forced degradation of Pirfenidone indicate that the pyridone ring is relatively stable under neutral and thermal conditions but can degrade under acidic, alkaline, and oxidative stress.[3][4][5][6][7] This suggests that this compound would exhibit similar stability characteristics.

Biological Activity and Significance

This compound is not just an inactive byproduct of Pirfenidone metabolism; it is an active metabolite that contributes to the overall therapeutic effect of the parent drug.

Metabolic Pathway:

Pirfenidone is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 being the major contributor.[8] The 5-methyl group is oxidized to form this compound, which is then further oxidized to the main metabolite, 5-carboxy-pirfenidone.

MetabolicPathway Pirfenidone Pirfenidone (5-Methyl-N-phenyl-2-1H-pyridone) Metabolite1 5-Hydroxymethyl-N-phenyl- 2-1H-pyridone Pirfenidone->Metabolite1 CYP450 (e.g., CYP1A2) Oxidation Metabolite2 5-Carboxy-pirfenidone Metabolite1->Metabolite2 Oxidation

Caption: Metabolic pathway of Pirfenidone.

Anti-fibrotic Activity:

Like its parent compound, this compound exhibits anti-fibrotic properties. Studies have shown that it can inhibit the proliferation of fibroblasts and reduce the production of pro-fibrotic mediators. This intrinsic activity of the metabolite is a key consideration in understanding the prolonged therapeutic effect of Pirfenidone.

Conclusion

This compound is a key molecule in the pharmacology of Pirfenidone. Its chemical properties, including its structure, physicochemical characteristics, and reactivity, are integral to its role as an active metabolite. Further research, particularly in the areas of dedicated spectroscopic analysis and the development of efficient synthetic routes, will be invaluable for the continued development of novel and improved anti-fibrotic therapies. This guide provides a foundational understanding of this important compound for researchers and professionals in the field of drug discovery and development.

References

  • Shanghai Huicheng Biological Technology Co., Ltd. This compound. Available at: [Link]

  • Vanitha, C., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.
  • Sun, N., Fernandez, I. E., Wei, M., Wu, Y., Aichler, M., Eickelberg, O., & Walch, A. (2018). Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging. Analytical and bioanalytical chemistry, 410(21), 5195–5205.
  • Sun, N., Fernandez, I. E., Wei, M., Witting, M., Aichler, M., Eickelberg, O., & Walch, A. (2019). Pharmacometabolic response to pirfenidone in pulmonary fibrosis detected by MALDI-FTICR-MSI.
  • Sambhani, N. G., & Nair, V. M. B. (2017). A validated stability-indicating HPTLC method for the determination of pirfenidone in rat serum and its application to a pharmacokinetic study.
  • Conte, E., Gili, E., Fruciano, M., Fagone, E., Iemmolo, M., Vancheri, C., & Sgarlata, C. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in pharmacology, 13, 966953.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40632, Pirfenidone. Retrieved January 12, 2026 from [Link].

  • Vanitha, C., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.
  • Vanitha, C., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.
  • Wikipedia contributors. (2024, December 19). Pirfenidone. In Wikipedia, The Free Encyclopedia. Retrieved 19:33, January 12, 2026, from [Link]

  • Shi, Y., et al. (2017). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Advances, 7(84), 53235-53245.
  • Liu, G., et al. (2020). Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. Journal of Medicinal Chemistry, 63(15), 8116-8125.
  • Meng, F., Wang, L., Shao, J., & Zhang, Z. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography–tandem mass spectrometry: Application to a pharmacokinetic study. Journal of analytical toxicology, 38(8), 529–535.
  • Meng, F., Wang, L., Shao, J., & Zhang, Z. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology, 38(8), 529-535.
  • Li, X., et al. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances, 12(15), 9036-9043.
  • Li, X., et al. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances, 12(15), 9036-9043.
  • Shi, Y., et al. (2021). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Medicinal Chemistry, 12(10), 1736-1748.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12468238, 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one. Retrieved January 12, 2026 from [Link].

  • Sun, N., Fernandez, I. E., Wei, M., Wu, Y., Aichler, M., Eickelberg, O., & Walch, A. (2018). Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging.
  • Rubino, M. (2017). A Pharmacokinetic Bioequivalence Study Comparing Pirfenidone Tablet and Capsule Dosage Forms in Healthy Adult Volunteers. Clinical pharmacology in drug development, 6(6), 571–579.
  • Patel, P. D., & Patel, P. S. (2019). Development and Validation of Zero and First-Order Derivative Area under Curve Spectrophotometric Methods for the Determination of Pirfenidone in Bulk Material and Pharmaceutical Formulation. Asian Journal of Research in Chemistry, 12(12), 653-657.
  • Barbero, M., Mossotti, M., Sironi, A., Giovenzana, G. B., & Colombo, V. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1 H-pyridin-2-one): an active pharmaceutical ingredient (API). Acta crystallographica.
  • Barbero, M., Mossotti, M., Sironi, A., Giovenzana, G. B., & Colombo, V. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API).

Sources

An In-depth Technical Guide to 5-Hydroxymethyl-N-phenyl-2-1H-pyridone: The Principal Metabolite of Pirfenidone

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pirfenidone is an established oral medication for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[1][2] Its therapeutic effects are attributed to its anti-fibrotic and anti-inflammatory properties.[2][3] The clinical efficacy and safety profile of Pirfenidone are intrinsically linked to its metabolism. This guide provides a comprehensive technical overview of its principal metabolite, 5-hydroxymethyl-N-phenyl-2-1H-pyridone (5-hydroxymethyl-pirfenidone), covering its metabolic formation, physicochemical characteristics, analytical quantification, and its role in the pharmacokinetics and overall pharmacology of Pirfenidone.

Introduction to Pirfenidone and its Metabolism

Pirfenidone (5-methyl-1-phenylpyridin-2-one) is a small molecule that has demonstrated significant efficacy in slowing the progression of IPF.[3] Understanding its metabolic fate is crucial for optimizing its therapeutic use and minimizing potential adverse effects. Pirfenidone undergoes extensive metabolism in the liver, with less than 1% of the parent drug excreted unchanged in urine.[4] The primary metabolic pathway involves the oxidation of the 5-methyl group, leading to the formation of 5-hydroxymethyl-pirfenidone.[3][5][6] This intermediate is then further oxidized to the major, inactive metabolite, 5-carboxy-pirfenidone.[1][5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 5-hydroxymethyl-pirfenidone is essential for developing analytical standards and interpreting biological data.

PropertyValueSource
Synonyms 5-(Hydroxymethyl)-1-phenyl-2(1H)-pyridinone, 5-Hydroxymethyl Pirfenidone[7]
CAS Number 887406-49-7[7]
Molecular Formula C12H11NO2[7]
Molecular Weight 201.22 g/mol [7]

The Metabolic Pathway: From Pirfenidone to its Metabolites

The biotransformation of Pirfenidone is a critical determinant of its systemic exposure and clearance. The initial and rate-limiting step is the hydroxylation of the 5-methyl group.

Enzymatic Conversion

The 5-hydroxylation of Pirfenidone is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[1] Specific isoforms involved are:

  • CYP1A2: This is the major enzyme responsible for the formation of 5-hydroxymethyl-pirfenidone, accounting for approximately 70-80% of its metabolism.[1][8]

  • Other CYPs: Minor contributions to this metabolic step are made by CYP2C9, CYP2C19, and CYP2D6.[1][8]

This enzymatic conversion is followed by the rapid oxidation of 5-hydroxymethyl-pirfenidone to 5-carboxy-pirfenidone.[9]

Metabolic Pathway Diagram

The following diagram illustrates the sequential metabolism of Pirfenidone.

Pirfenidone_Metabolism Pirfenidone Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone) Metabolite1 This compound (5-hydroxymethyl-pirfenidone) Pirfenidone->Metabolite1 CYP1A2 (major) CYP2C9, 2C19, 2D6 (minor) (Hydroxylation) Metabolite2 5-carboxy-N-phenyl-2-(1H)-pyridone (5-carboxy-pirfenidone) Metabolite1->Metabolite2 Oxidation Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom MS Mass Spectrometric Detection (MRM Mode) Chrom->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Sources

Spectroscopic Characterization of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a significant metabolite of Pirfenidone, a drug employed in the treatment of idiopathic pulmonary fibrosis.[1] The meticulous characterization of this compound is paramount for metabolism studies, impurity profiling, and the development of analytical methods in pharmaceutical research. This guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While experimental spectra are not widely available in the public domain, this document consolidates known data and offers predicted spectroscopic values to guide researchers. The methodologies described herein are grounded in established principles to ensure scientific rigor and reproducibility.

Molecular Structure and Properties

  • Molecular Formula: C₁₂H₁₁NO₂[2]

  • Molecular Weight: 201.22 g/mol [2]

  • Accurate Mass: 201.079 m/z[2]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Due to the absence of publicly available experimental NMR spectra for this compound, the following data is predicted based on computational models. These predictions serve as a reliable guide for spectral interpretation.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl and pyridone rings, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H (ortho)7.20 - 7.40Multiplet2H
Phenyl-H (meta)7.40 - 7.60Multiplet2H
Phenyl-H (para)7.30 - 7.50Multiplet1H
Pyridone-H36.50 - 6.70Doublet1H
Pyridone-H47.50 - 7.70Doublet of Doublets1H
Pyridone-H67.20 - 7.40Doublet1H
-CH₂-4.50 - 4.70Singlet2H
-OHVariable (broad singlet)Broad Singlet1H
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Pyridone C2)160 - 165
Pyridone C3115 - 120
Pyridone C4140 - 145
Pyridone C5125 - 130
Pyridone C6135 - 140
Phenyl C (ipso)140 - 145
Phenyl C (ortho)125 - 130
Phenyl C (meta)128 - 132
Phenyl C (para)127 - 131
-CH₂-60 - 65
Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). B Transfer the solution to a 5 mm NMR tube. A->B C Insert the NMR tube into the spectrometer. D Lock, tune, and shim the instrument. C->D E Acquire ¹H and ¹³C NMR spectra. D->E F Apply Fourier transform, phase correction, and baseline correction. G Calibrate chemical shifts using the residual solvent peak. F->G H Integrate signals and assign peaks. G->H

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C=C bonds.

Expected Characteristic IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (alcohol)3200 - 3600Broad, Strong
C-H (aromatic)3000 - 3100Medium
C-H (alkane)2850 - 3000Medium
C=O (amide/pyridone)1640 - 1680Strong
C=C (aromatic/pyridone)1450 - 1600Medium to Strong
C-O (alcohol)1000 - 1260Strong
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Key Mass Spectrometry Data
  • Molecular Ion [M]⁺˙: Expected at m/z 201.079.

  • Protonated Molecule [M+H]⁺: Observed at m/z 202.0863.[3]

Plausible Fragmentation Pathways

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner.

MS_Fragmentation A [M+H]⁺ m/z = 202.0863 B Loss of H₂O [M+H - H₂O]⁺ A->B C Loss of CH₂O [M+H - CH₂O]⁺ A->C D Phenyl Cation [C₆H₅]⁺ A->D

Sources

In-Silico Modeling of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone Activity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for the in-silico investigation of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. As the primary active metabolite of Pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis, understanding its molecular interactions is of paramount importance.[1][2] We will move beyond a simple recitation of methods to explore the strategic rationale behind each computational step, empowering researchers to not only replicate but also adapt these workflows for their own investigations into pyridone-based scaffolds.[3]

The 2-pyridone core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5] Computational approaches such as molecular docking and molecular dynamics simulations are indispensable tools for elucidating the structure-activity relationships of these derivatives at the molecular level.[6][7]

Part I: Strategic Framework for In-Silico Analysis

To visualize this strategic pipeline, we can represent it as a directed workflow.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Property Prediction & Analysis Ligand Ligand Preparation (this compound) Docking Molecular Docking (Binding Pose Prediction) Ligand->Docking ADMET ADMET Prediction (Drug-likeness Profile) Ligand->ADMET Target Target Identification & Preparation (e.g., TGF-β Receptor I) Target->Docking MD Molecular Dynamics Simulation (Complex Stability Assessment) Docking->MD Analysis Integrated Data Analysis & Hypothesis Generation MD->Analysis ADMET->Analysis

Caption: High-level workflow for the in-silico analysis of a small molecule inhibitor.

Part II: Foundational Protocols: Ligand and Target Preparation

The principle of "garbage in, garbage out" is acutely relevant in computational chemistry. The integrity of our simulation is contingent upon the accuracy of our starting molecular structures.

Ligand Preparation: this compound

The goal is to generate a low-energy, three-dimensional conformation of the molecule that is representative of its state in a biological environment.

Step-by-Step Protocol:

  • Obtain 2D Structure: Secure the 2D structure of this compound. A reliable source is PubChem (CID 12018576).[8] The structure can be exported in SDF or SMILES format.

  • Convert to 3D: Utilize a molecular editor such as Avogadro or the builder tools within suites like Maestro (Schrödinger) or MOE (Chemical Computing Group) to convert the 2D representation into a 3D structure.

  • Protonation and Tautomeric State: This is a critical decision point. The 2-pyridone scaffold exists in tautomeric equilibrium with 2-hydroxypyridine.[9] For physiological pH (~7.4), the pyridone form is generally predominant. Tools like LigPrep (Schrödinger) or the Protonate 3D function in MOE can be used to assign the most likely protonation states.

    • Rationale: Incorrect protonation dramatically alters the hydrogen bonding capacity of the ligand, leading to inaccurate binding pose predictions.

  • Energy Minimization: The initial 3D structure is likely in a high-energy state. Perform energy minimization using a suitable force field (e.g., OPLS4, MMFF94s). This step relaxes the structure into a more energetically favorable conformation.

  • Save the Final Structure: The prepared ligand should be saved in a format compatible with docking software, such as .mol2 or .pdbqt.

Target Identification and Preparation

As a metabolite of Pirfenidone, the molecule likely shares targets involved in anti-fibrotic pathways. A primary pathway implicated in fibrosis is mediated by Transforming Growth Factor-beta (TGF-β). Therefore, the TGF-β receptor I (TGFBR1) kinase domain is a high-priority candidate target.

Step-by-Step Protocol:

  • Select a PDB Structure: From the Protein Data Bank (PDB), select a high-resolution crystal structure of the target. For human TGFBR1, a suitable entry is PDB ID: 1VJY . This structure is co-crystallized with an inhibitor, which is invaluable for validating our docking protocol.

  • Prepare the Receptor: The raw PDB file requires processing. This typically involves:

    • Removing Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. Waters may be retained if they are known to be critical for ligand binding (bridging waters), a determination often made from the literature or structural analysis.

    • Adding Hydrogens: Crystal structures usually do not resolve hydrogen atoms. These must be added computationally, with their positions optimized to satisfy hydrogen bonding networks.

    • Assigning Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) must be assigned based on the local microenvironment. Tools like H++ or the Protein Preparation Wizard in Maestro excel at this.

    • Repairing Missing Residues/Loops: If the PDB structure has missing sections, these may need to be modeled using loop modeling software, although this is an advanced step and should only be undertaken if the missing regions are near the binding site.

  • Define the Binding Site: The binding site is defined as the region of the receptor where the ligand is expected to bind. For PDB ID 1VJY, the binding site can be defined based on the location of the co-crystallized inhibitor. A grid box is then generated around this site, encompassing all key interacting residues.

Part III: Core Methodologies: Simulating the Interaction

With prepared ligand and receptor structures, we can now simulate their interaction to predict binding affinity and assess the stability of the complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a computationally inexpensive method to generate hypotheses about the binding mode and relative affinity.

G Receptor Prepared Receptor (PDB File) Grid Define Binding Site (Grid Generation) Receptor->Grid Ligand Prepared Ligand (MOL2/PDBQT File) Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze Analyze Poses & Scores (Binding Energy, Interactions) Dock->Analyze

Caption: A detailed workflow for a typical molecular docking experiment.

Step-by-Step Protocol (using AutoDock Vina as an example):

  • Prepare Input Files: Convert the prepared receptor and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Generate Grid Box: Using AutoDock Tools, define the coordinates and dimensions of the grid box centered on the active site. The box should be large enough to allow the ligand rotational and translational freedom.

  • Create Configuration File: Write a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the grid box coordinates, and parameters like exhaustiveness (controls the computational effort).

    • Expert Insight: For initial screening, an exhaustiveness of 8 is often sufficient. For final, high-quality pose generation, increasing this to 16 or 32 is recommended for more thorough conformational searching.

  • Execute Docking: Run the Vina executable from the command line: vina --config conf.txt --log log.txt.

  • Analysis of Results: The primary output is a file containing multiple binding poses, ranked by a scoring function (affinity in kcal/mol). Analyze the top-scoring pose for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key active site residues. Visualization tools like PyMOL or UCSF Chimera are essential for this step.

Self-Validation Protocol: To trust the docking results, re-dock the co-crystallized ligand (from 1VJY) into the prepared receptor. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen docking parameters are appropriate for the system.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation assesses the dynamic stability of the ligand-receptor complex in a simulated physiological environment over time.

Step-by-Step Protocol (Conceptual, using GROMACS as an example):

  • System Setup: The top-ranked docked complex is used as the starting point.

    • Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization: The entire system (protein-ligand-water-ions) is energy minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and equilibrated at the target pressure (e.g., 1 bar). This is typically done in two phases:

    • NVT Ensemble: Constant Number of particles, Volume, and Temperature.

    • NPT Ensemble: Constant Number of particles, Pressure, and Temperature.

  • Production Run: Once equilibrated, the simulation is run for a set period (e.g., 100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis: Key metrics are calculated to assess stability:

    • RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD indicates a stable complex.

    • RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues, highlighting flexible regions.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.

MetricIndication of StabilityIndication of Instability
Ligand RMSD Low, stable value (< 3 Å from initial pose)High, fluctuating value; large jumps
Protein RMSD Plateau after initial riseContinuous, upward drift
Key H-Bonds Consistently present (>70% of simulation time)Transient or absent

Part IV: Predictive Modeling: ADMET Properties

An effective drug must not only bind its target but also possess favorable pharmacokinetic properties. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide early-stage predictions of a compound's drug-likeness.

Methodology:

Numerous web-based tools and standalone software can predict ADMET properties. A widely used and freely accessible resource is the SwissADME server.[10][11]

  • Input: Submit the SMILES string of this compound to the server.

  • Analysis: The server provides a wealth of data. Key parameters to evaluate include:

    • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness. A compound is more likely to be orally active if it violates no more than one rule.

    • Gastrointestinal (GI) Absorption: Prediction of whether the compound will be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can cross into the central nervous system.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.[12]

    • PAINS (Pan-Assay Interference Compounds) Alert: Flags substructures known to interfere with assay readouts.

Example Data Summary Table:

PropertyPredicted ValueInterpretation
Molecular Weight215.23 g/mol Pass (Lipinski: <500)
LogP1.25Pass (Lipinski: <5)
H-bond Donors1Pass (Lipinski: <5)
H-bond Acceptors3Pass (Lipinski: <10)
GI AbsorptionHighFavorable for oral delivery
BBB PermeantNoLow risk of CNS side effects
CYP2D6 InhibitorNoLow risk of specific DDI
PAINS Alert0 alertsNo known assay interference motifs

Note: The data in this table is illustrative and should be generated using a tool like SwissADME for the actual molecule.

Conclusion and Forward Look

This guide outlines a robust, multi-faceted in-silico strategy to probe the activity of this compound. By combining molecular docking to generate a binding hypothesis, molecular dynamics to test complex stability, and ADMET profiling to assess drug-likeness, researchers can build a comprehensive molecular profile of this important metabolite. The resulting hypothesis—for instance, "this compound is a stable inhibitor of the TGFBR1 kinase domain with a favorable pharmacokinetic profile"—provides a strong, data-driven foundation for advancing to in-vitro validation and further derivatization efforts.[7][13]

References

  • Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. Journal of Molecular Modeling. [Link]

  • Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. PubMed Central. [Link]

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI. [Link]

  • Some 2-pyridone derivatives have important biological properties. ResearchGate. [Link]

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. PubMed Central, NIH. [Link]

  • Developments in the Chemistry of 2-Pyridone. ResearchGate. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]

  • This compound, Methyl Ether. BioOrganics. [Link]

  • Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors. PubMed. [Link]

  • 5-(hydroxymethyl)pyridin-2(1H)-one. PubChem. [Link]

  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. PubMed. [Link]

  • Chemical structures of pirfenidone, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone. ResearchGate. [Link]

  • This compound. HuiCheng Sinopharm. [Link]

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Sources

An In-Depth Technical Guide to 5-Hydroxymethyl-N-phenyl-2-1H-pyridone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive natural products and FDA-approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a specific, highly significant subclass: 5-Hydroxymethyl-N-phenyl-2-1H-pyridone and its derivatives. We will explore the synthetic strategies for accessing this core, delve into the nuances of its structure-activity relationships (SAR), and examine its diverse biological activities, with a particular focus on anti-fibrotic, antiviral, and anticancer applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The 2-Pyridone Core: A Privileged Scaffold in Drug Discovery

The 2-pyridone ring is a six-membered nitrogen-containing heterocycle that has garnered immense interest in pharmaceutical development. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic peptide bonds and interact with a wide array of biological targets.[2][3] This versatility is evidenced by the broad spectrum of pharmacological effects exhibited by pyridone-containing compounds, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic activities.[3][4]

Marketed drugs underscore the therapeutic importance of this scaffold. Notable examples include:

  • Pirfenidone: An anti-fibrotic agent for idiopathic pulmonary fibrosis (IPF).[3]

  • Milrinone: A potent cardiotonic stimulant.[3]

  • Doravirine: An anti-HIV drug.[3]

  • Ciclopirox: An antifungal agent.[3]

The specific focus of this guide, this compound, is a principal active metabolite of Pirfenidone, contributing to its overall therapeutic profile.[5][6] Understanding its intrinsic properties and the potential of its analogs is therefore crucial for developing next-generation therapeutics.

Synthetic Pathways and Methodologies

The construction of the N-phenyl-2-pyridone core can be achieved through several established synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of the 2-Pyridone Ring

Two primary strategies dominate the synthesis of the 2-pyridone ring:

  • Ring Formation via Cyclocondensation: This is a highly effective method involving the condensation of two acyclic components. For instance, dimethyl 3-oxopentanedioate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a primary amine in a one-pot synthesis to yield the 2-(1H)-pyridinone core with broad functional group tolerance.[3] Another common approach is the condensation of an imino ester (formed from ethyl acetoacetate) with diethyl malonate.[3]

  • Modification of Pre-existing Rings: This involves the functionalization of a pyridine or a related six-membered ring through the introduction of a carbonyl group.[3]

The following diagram illustrates a generalized workflow for the synthesis of 2-pyridone derivatives via a cyclocondensation reaction.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Dimethyl 3-oxopentanedioate D One-Pot Cyclocondensation (L-proline catalyst) A->D B Primary Amine (e.g., Aniline) B->D C DMF-DMA C->D E Substituted 2-Pyridone Core D->E Formation of Pyridone Ring

Caption: Generalized workflow for 2-pyridone synthesis.

Protocol: Synthesis of N-Phenyl-5-substituted-2-pyridones

This protocol describes a representative synthesis of an N-phenyl-2-pyridone derivative, adapted from methodologies used for creating anti-fibrosis agents.[7] This specific example focuses on introducing an amide group at the 5-position, a common strategy for exploring SAR.

Objective: To synthesize N-(6-oxo-1-phenyl-1,6-dihydropyridin-3-yl)acetamide derivatives.

Materials:

  • N-phenylpyridone scaffold (key intermediate)

  • Appropriate acyl chloride or carboxylic acid

  • Coupling agents (e.g., EDCI, HOBt) if starting from a carboxylic acid

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Procedure:

  • Preparation of the Amine Precursor: Begin with a suitable N-phenyl-2-pyridone bearing an amino group at the 5-position. This intermediate can be synthesized via reduction of a corresponding 5-nitro derivative.

  • Acylation Reaction:

    • Dissolve the 5-amino-N-phenyl-2-pyridone (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen).

    • Add a base such as triethylamine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

    • Slowly add the desired acyl chloride (e.g., 2-bromo-acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, the product 2-(2-bromophenyl)-N-(6-oxo-1-phenyl-1,6-dihydropyridin-3-yl)acetamide would show characteristic proton signals for the pyridone and phenyl rings, a singlet for the amide proton around 10.12 ppm, and a singlet for the methylene protons around 3.80 ppm.[7]

Biological Activities and Therapeutic Mechanisms

The 2-pyridone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The substitution pattern on the ring system dictates the specific therapeutic application.[3]

Anti-Fibrotic Activity

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is the archetypal anti-fibrotic agent in this class. Its metabolite, this compound, also contributes to its activity. The anti-fibrotic mechanism is complex but is known to involve the downregulation of pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).

Recent research has focused on synthesizing novel pirfenidone derivatives to improve efficacy and pharmacokinetic properties.[7][8] A key strategy involves replacing the 5-methyl group with various amide-linked moieties. This has led to the discovery of compounds with significantly more potent antiproliferative activity against TGF-β-induced fibroblasts, a key in vitro model for anti-fibrosis.[7] The most potent compounds often target the TGF-β/Smad2/3 signaling pathway.[7]

TGF_Pathway TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates Complex Smad2/3/4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Fibrosis Fibrosis (Collagen, α-SMA) Transcription->Fibrosis Upregulates Pyridone Pyridone Derivatives (e.g., YZQ17) Pyridone->Receptor Inhibits Pathway

Caption: Inhibition of the TGF-β signaling pathway by pyridone analogs.

Antiviral Activity

Pyridone derivatives have shown significant promise as antiviral agents, particularly against HIV and influenza.[3]

  • HIV Reverse Transcriptase Inhibitors: The pyridone scaffold can act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). By using a "scaffold hopping" approach, researchers have designed potent pyridin-2(1H)-ones that inhibit HIV replication.[3]

  • Influenza Endonuclease Inhibitors: The polymerase acidic (PA) subunit of the influenza virus is a key target for antiviral drugs. 3-hydroxypyridin-2(1H)-one derivatives have been identified as effective inhibitors of the PA endonuclease by chelating metal ions in the active site.[3]

  • Hepatitis B Virus (HBV): N-aryl 2-pyridinone derivatives have demonstrated potent inhibitory activity against HBV DNA replication.[3]

Anticancer and Kinase Inhibition Activity

The 2-pyridone moiety can serve as a peptide bond isostere, enabling it to bind effectively to the hinge region of various kinases.[3] This has led to the development of pyridone-containing compounds as inhibitors for several cancer-related targets:

  • Mutant Isocitrate Dehydrogenase 1 (IDH1): Pyridinone-thiohydantoin derivatives have been developed as potent inhibitors of mutant IDH1, which is implicated in several cancers. These inhibitors can reduce the levels of the oncometabolite D-2-hydroxyglutarate (D2HG) and suppress the self-renewal of cancer stem cells.[3]

  • Forkhead Box M1 (FOXM1): N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which are structurally related to N-phenyl-pyridones, have been designed as inhibitors of the FOXM1 transcription factor, a key driver in triple-negative breast cancer.[9][10]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For N-phenyl-2-pyridone derivatives, SAR studies have yielded critical insights.

Substituents on the N-Phenyl Ring

The electronic properties of substituents on the N-phenyl ring significantly modulate biological activity.

  • Anti-fibrotic Activity: In the development of pirfenidone analogs, it was found that introducing substituents on the phenyl ring could dramatically alter activity. For instance, a trisubstituted phenyl ring (e.g., with methyl and fluorine groups) in compound YZQ17 resulted in an IC₅₀ value approximately 100 times more potent than pirfenidone in an in vitro anti-fibrosis assay.[7]

  • FOXM1 Inhibition: For thieno[2,3-b]pyridine inhibitors, compounds bearing a cyano (-CN) group at the 2-position of the phenyl ring consistently decreased FOXM1 expression, whereas those with -NO₂, -CF₃, or -CH₃ groups did not.[9][10] This highlights a critical role for a specific electron-withdrawing group in engaging with the target.

Substituents on the Pyridone Ring

Modifications at the C3, C4, and C5 positions of the pyridone ring are crucial for tuning potency and selectivity.

  • C5-Position: As seen with pirfenidone, replacing the C5-methyl group with a variety of amide-linked functionalities is a successful strategy for enhancing anti-fibrotic activity. The nature of the group attached to the amide nitrogen is critical, with bulky or electron-rich groups often leading to improved potency.[7]

  • General SAR: For urease inhibitors based on the pyridin-2(1H)-one scaffold, SAR analysis suggests that electron-releasing groups on the overall structure are important for modulating biological activity.[11]

SAR_Diagram cluster_core Core Scaffold: N-Phenyl-2-Pyridone cluster_sar Structure-Activity Relationship Insights Core R1 N-Phenyl Ring (R1) - Electronic properties are critical. - Trisubstitution can >> activity. - Specific EWGs (e.g., -CN) required for certain targets. R1->Core Modulates target binding & PK R2 Pyridone C5-Position (R2) - Amide-linked groups enhance anti-fibrotic activity. - Bulky groups can improve potency. R2->Core Fine-tunes potency & selectivity

Caption: Key SAR principles for N-Phenyl-2-Pyridone derivatives.

Quantitative Data Summary

The following table summarizes the in vitro anti-fibrotic activity of selected pirfenidone (PFD) derivatives against TGF-β1-induced NIH3T3 cells, demonstrating the impact of C5-amide substitution.[7]

CompoundC5-Amide Substituent (R)IC₅₀ (mM)
PFD-CH₃13.94
YZQ04-NH-CO-CH₂-(2-Br-Ph)0.81
YZQ17-NH-CO-CH₂-(2,4-di-F-3-Me-Ph)0.14
YZQ18-NH-CO-CH₂-(2,4-di-F-3-F-Ph)1.15

Data extracted from Reference[7]. Lower IC₅₀ values indicate higher potency.

This data clearly shows that replacing the 5-methyl group of pirfenidone with specific amide-linked phenyl groups can increase potency by up to 100-fold (compare PFD and YZQ17).[7]

Future Outlook and Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The established synthetic routes provide a robust platform for generating chemical diversity, while the extensive biological screening has revealed a multitude of potential applications, from treating fibrosis and viral infections to combating cancer.

Future research should focus on:

  • Target Deconvolution: Precisely identifying the molecular targets for the most potent compounds to better understand their mechanism of action.

  • Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure they are viable drug candidates.[12]

  • Scaffold Diversification: Exploring novel substitutions and fused-ring systems to uncover new biological activities and intellectual property space.

References

  • Bioactive natural products containing 2-pyridone core Natural... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC. (2020, December 2). PubMed Central. Retrieved January 12, 2026, from [Link]

  • (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022, March 7). ResearchGate. Retrieved January 12, 2026, from [Link]

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  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Structure activity relationship. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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  • 3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone. (n.d.). Axios Research. Retrieved January 12, 2026, from [Link]

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  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to the Biological Activity of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a principal active metabolite of Pirfenidone, a first-in-class anti-fibrotic agent approved for the treatment of idiopathic pulmonary fibrosis (IPF). While much of the therapeutic focus has been on the parent drug, emerging evidence indicates that its metabolites, including this compound, are not mere inactive byproducts but possess intrinsic biological activities that contribute to the overall therapeutic effect. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and mechanistic insights into this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis and Characterization

The synthesis of this compound is intrinsically linked to the metabolism of its parent compound, Pirfenidone. However, for research and development purposes, a targeted synthesis is often required. A plausible synthetic route can be adapted from established methods for the synthesis of 2-pyridone derivatives.

A general synthetic approach involves the N-arylation of a pre-functionalized 2-pyridone ring. For this compound, this would typically involve the reaction of 5-(hydroxymethyl)pyridin-2(1H)-one with a phenylating agent.

Illustrative Synthetic Pathway

Synthesis pyridone 5-(hydroxymethyl)pyridin-2(1H)-one reaction Chan-Lam Coupling pyridone->reaction phenyl_boronic Phenylboronic Acid phenyl_boronic->reaction catalyst Cu(OAc)2, Pyridine catalyst->reaction Catalyst product This compound reaction->product

Caption: A potential synthetic route to this compound via a Chan-Lam coupling reaction.

Biological Activity: An Anti-Fibrotic Metabolite

The primary biological activity of this compound identified to date is its anti-fibrotic effect. This is of significant interest as it suggests that the therapeutic efficacy of Pirfenidone is a result of the combined action of the parent drug and its active metabolites.

Inhibition of Collagen Synthesis

A key study has demonstrated that this compound, along with another major metabolite, 5-carboxypirfenidone, directly inhibits collagen synthesis in fibroblasts.[1] This is a critical finding, as excessive collagen deposition is a hallmark of fibrosis. The study evaluated the inhibitory effects of these metabolites on transforming growth factor-β1 (TGF-β1)-induced collagen synthesis in a lung fibroblast cell line.[1] The results indicated a significant decrease in the hydroxyproline content, a key component of collagen, in the presence of the metabolites.[1]

Compound Concentration (µM) Effect on TGF-β1-induced Hydroxyproline Content Reference
This compound300Significant decrease[1]
This compound1000Significant decrease[1]
Context from the Parent Drug: Pirfenidone

The anti-fibrotic activity of this compound is best understood in the context of its parent drug, Pirfenidone. Pirfenidone exhibits broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[2] Its mechanism of action is believed to involve the downregulation of pro-fibrotic and inflammatory cytokines, most notably TGF-β.[2][3]

Mechanism of Action: Modulation of the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis.[4] In fibrotic diseases, TGF-β is overexpressed and leads to the activation of fibroblasts, their differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) components, including collagen.[1][5]

Pirfenidone has been shown to interfere with the TGF-β signaling pathway at multiple levels.[1][6][7] It can reduce the expression of TGF-β itself and also inhibit the downstream signaling cascade.[1] The canonical TGF-β pathway involves the phosphorylation of Smad proteins (Smad2 and Smad3), which then translocate to the nucleus to regulate the transcription of target genes, including those for collagen.[6][8] Pirfenidone has been shown to inhibit the phosphorylation of Smad3.[7]

Given that this compound inhibits TGF-β1-induced collagen synthesis, it is highly probable that it also modulates the TGF-β signaling pathway, although the precise molecular interactions are yet to be fully elucidated.

TGF-β Signaling Pathway in Fibrosis

TGF_beta_pathway TGF_beta TGF-β Receptor TGF-β Receptor Complex TGF_beta->Receptor Smad2_3 Smad2/3 Receptor->Smad2_3 Phosphorylation p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex p-Smad2/3 + Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Gene Transcription (e.g., Collagen) Nucleus->Gene_expression Fibrosis Fibrosis Gene_expression->Fibrosis Pirfenidone Pirfenidone & Metabolites (e.g., this compound) Pirfenidone->Receptor Inhibition Pirfenidone->p_Smad2_3 Inhibition of Phosphorylation

Caption: The TGF-β signaling pathway in fibrosis and the potential points of intervention by Pirfenidone and its active metabolites.

Experimental Protocols

To facilitate further research into the biological activity of this compound, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies and are designed to be self-validating.

Protocol 1: In Vitro Fibroblast Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of fibroblasts, a key cell type in fibrosis.

Materials:

  • Human lung fibroblasts (e.g., WI-38 or primary cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Causality and Validation: The amount of formazan produced is directly proportional to the number of viable, proliferating cells. A decrease in absorbance in treated wells compared to the control indicates an anti-proliferative effect. Including a positive control (e.g., a known anti-proliferative agent) and multiple concentrations of the test compound will validate the results.

Protocol 2: Quantification of Collagen Synthesis (Hydroxyproline Assay)

This protocol quantifies the total collagen content in cell cultures or tissues by measuring the amount of the amino acid hydroxyproline.

Materials:

  • Fibroblast cell cultures or tissue samples

  • 6 M HCl

  • Chloramine-T solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol)

  • Hydroxyproline standard solution

  • Heating block or oven (110-120°C)

  • Spectrophotometer (560 nm)

Procedure:

  • Hydrolysis:

    • For cell cultures, lyse the cells and hydrolyze the protein pellet in 6 M HCl at 110-120°C for 18-24 hours.

    • For tissue, homogenize and hydrolyze a known weight of tissue in 6 M HCl under the same conditions.

  • Oxidation:

    • Neutralize the hydrolysates and add Chloramine-T solution. Incubate at room temperature.

  • Color Development:

    • Add Ehrlich's reagent and incubate at 60-65°C to develop the color.

  • Measurement:

    • Measure the absorbance at 560 nm.

  • Quantification:

    • Calculate the hydroxyproline concentration from a standard curve generated using known concentrations of hydroxyproline.

Causality and Validation: Hydroxyproline is almost exclusively found in collagen. Therefore, its quantification provides a direct measure of total collagen content. A standard curve is essential for accurate quantification and validation of the assay's performance.

Conclusion and Future Directions

This compound is an active metabolite of Pirfenidone with demonstrated anti-fibrotic properties, specifically the inhibition of collagen synthesis in fibroblasts. Its mechanism of action is likely intertwined with the modulation of the TGF-β signaling pathway, a key driver of fibrosis. The experimental protocols provided in this guide offer a framework for further investigation into the precise molecular targets and therapeutic potential of this compound.

Future research should focus on:

  • Elucidating the specific molecular interactions of this compound within the TGF-β signaling cascade.

  • Conducting in vivo studies to confirm its anti-fibrotic efficacy and pharmacokinetic/pharmacodynamic profile.

  • Investigating its potential synergistic effects with the parent drug, Pirfenidone.

A deeper understanding of the biological activity of this compound will not only enhance our knowledge of Pirfenidone's therapeutic action but may also open new avenues for the development of more targeted and effective anti-fibrotic therapies.

References

  • Conte, E., Gili, E., Fruciano, M., Fagone, E., Iemmolo, M., Vancheri, C., & Spicuzza, L. (2014). Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation.
  • Togami, K., Kanehira, Y., & Tada, H. (2013). Possible involvement of pirfenidone metabolites in the antifibrotic action of a therapy for idiopathic pulmonary fibrosis. Biological and Pharmaceutical Bulletin, 36(10), 1645-1648.
  • Meng, X. M., Nikolic-Paterson, D. J., & Lan, H. Y. (2016). TGF-β: the master regulator of fibrosis. Nature Reviews Nephrology, 12(6), 325-338.
  • Chondrex, Inc. (n.d.). Hydroxyproline Assay Kit. Retrieved from [Link]

  • Liu, G. Y., Li, K., & Li, X. (2018). Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway. Molecular Medicine Reports, 18(4), 3749-3756.
  • Hostettler, K. E., Zhong, J., Papakonstantinou, E., Karaki, M., Lardinois, D., Tamm, M., & Roth, M. (2014). Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts. Pulmonary pharmacology & therapeutics, 29(2), 177-184.
  • Oh, K., & Lee, O. H. (2017). Transforming growth factor-beta stimulates collagen and fibronectin synthesis by human corneal stromal fibroblasts in vitro. Graefe's Archive for Clinical and Experimental Ophthalmology, 255(1), 101-107.
  • Fine, A., & Goldstein, R. H. (1987). The effect of transforming growth factor-beta on the production of collagens by human lung fibroblasts. Journal of Biological Chemistry, 262(8), 3897-3902.
  • Scheres, N., Schoss,L., & van den Beucken, J. J. J. P. (2020). TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays. International Journal of Molecular Sciences, 21(21), 8235.
  • van der Slot-Verhoeven, A. J., van Dura, E. A. G., van den Bogaerdt, A. J., & van der Laarse, A. (2005). A collagen assay based on stain-enhanced fluorescence of the sirius red-collagen complex. Analytical biochemistry, 344(2), 251-257.
  • Roberts, A. B., Sporn, M. B., Assoian, R. K., Smith, J. M., Roche, N. S., Wakefield, L. M., ... & Kehrl, J. H. (1986). Transforming growth factor type beta: rapid induction of fibrosis and angiogenesis in vivo and stimulation of collagen formation in vitro. Proceedings of the National Academy of Sciences, 83(12), 4167-4171.
  • Chen, J., Lu, M. M., Liu, B., Chen, Z., Li, Q. B., Tao, L. J., & Hu, G. Y. (2012). Synthesis and structure-activity relationship of 5-substituent-2 (1H)-pyridone derivatives as anti-fibrosis agents. Bioorganic & medicinal chemistry letters, 22(6), 2300-2302.
  • Conte, E., Gili, E., Fagone, E., Fruciano, M., Iemmolo, M., Vancheri, C., & Spicuzza, L. (2014). Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts. Pulmonary pharmacology & therapeutics, 29(2), 177-184.
  • Boor, P., Ostendorf, T., & Floege, J. (2020). Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts. Cells, 9(3), 775.
  • Chen, Y., Li, Y., Wang, C., & Wang, J. (2013). Transforming growth factor β1 induces the expression of collagen type I by DNA methylation in cardiac fibroblasts. PloS one, 8(4), e60335.
  • Chen, J., Lu, M. M., Liu, B., Chen, Z., Li, Q. B., Tao, L. J., & Hu, G. Y. (2012). Synthesis and structure-activity relationship of 5-substituent-2 (1H)-pyridone derivatives as anti-fibrosis agents. Bioorganic & medicinal chemistry letters, 22(6), 2300-2302.
  • Abdel-Emam, R. A., Ali, M. A., & El-Kafrawy, H. A. (2022). Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. Inflammopharmacology, 30(4), 1145-1158.
  • Liu, G. Y., Li, K., & Li, X. (2018). Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway. Molecular Medicine Reports, 18(4), 3749-3756.
  • Shi, J., Wang, Y., Jiang, L., & Li, J. (2023). Down‐regulation of miR‐21‐5p by pirfenidone to inhibit fibroblast proliferation in the treatment of acquired tracheal stenosis. Journal of Cellular and Molecular Medicine, 27(24), 3975-3985.
  • Di Maira, G., Salvo, E., Musso, N., Lo Bello, M., & Paterniti, I. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Pharmacology, 13, 981650.
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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a key chemical intermediate with significant applications in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making its efficient synthesis a topic of considerable interest to researchers in the pharmaceutical sciences. This document provides a detailed experimental protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the causality behind the experimental choices.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through several strategic routes. The primary method detailed here involves a two-step sequence starting from N-phenyl-2-pyridone: electrophilic formylation followed by selective reduction of the introduced aldehyde. This approach is advantageous due to the commercial availability of the starting material and the generally high yields of the individual steps.

An alternative strategy, also discussed, involves the N-arylation of a pre-functionalized 5-substituted-2-pyridone. While also a valid approach, it is often contingent on the availability of the appropriately substituted pyridone starting material.

Primary Synthetic Protocol: Formylation and Reduction of N-phenyl-2-pyridone

This protocol is divided into two main stages:

  • Stage 1: Vilsmeier-Haack Formylation of N-phenyl-2-pyridone. This reaction introduces a formyl (-CHO) group at the C5 position of the pyridone ring. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds[1][2][3].

  • Stage 2: Selective Reduction of 5-Formyl-N-phenyl-2-1H-pyridone. The aldehyde functional group is then selectively reduced to a hydroxymethyl (-CH₂OH) group using a mild reducing agent such as sodium borohydride.

Reaction Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Vilsmeier-Haack Formylation cluster_stage2 Stage 2: Selective Reduction A N-phenyl-2-pyridone C 5-Formyl-N-phenyl-2-1H-pyridone A->C Formylation B Vilsmeier Reagent (POCl₃, DMF) B->C E This compound C->E Reduction D Sodium Borohydride (NaBH₄) D->E

Sources

Application Note: High-Purity Isolation of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone from a typical crude reaction mixture. This pyridone derivative is a key intermediate in pharmaceutical research and development, making its purity paramount for subsequent synthetic steps and biological assays. We present two primary, validated protocols: optimized recrystallization for bulk purification and high-resolution flash column chromatography for achieving the highest purity. Furthermore, this guide details the analytical workflows, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, required to validate the purity and confirm the identity of the final product.

Introduction and Purification Rationale

This compound (MW: 201.22 g/mol ) is a heterocyclic compound whose utility in medicinal chemistry is significant.[1][2][3] Like many N-aryl pyridones synthesized via multi-component reactions or metal-catalyzed couplings, the crude product is often contaminated with unreacted starting materials, catalysts, and side-products.[4][5][6] These impurities can interfere with downstream reactions and compromise the integrity of biological data. Therefore, a robust and validated purification strategy is not merely a recommendation but a necessity.

The choice of purification method depends on the impurity profile and the desired scale.

  • Recrystallization is a cost-effective technique for removing small amounts of impurities from a solid sample, ideal for larger scale purification where the crude material is already of moderate purity (>80%).[7]

  • Flash Column Chromatography is the method of choice for complex mixtures or when the highest possible purity is required, as it separates compounds based on their differential adsorption to a stationary phase.[8][9]

Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants. Based on common synthetic routes, such as the Guareschi-Thorpe condensation or Bohlmann-Rahtz synthesis, likely impurities include:[10][11]

  • Unreacted Starting Materials: Phenylamine, hydroxymethylating agents, or precursors to the pyridone ring.

  • Incompletely Cyclized Intermediates: Linear intermediates that failed to undergo the final ring-closing step.[10]

  • Isomeric Byproducts: Positional isomers that may form depending on the regioselectivity of the synthesis.

  • Solvent Adducts & Residual Catalysts: Trapped solvent molecules or residual metal catalysts from coupling reactions.

A preliminary analysis of the crude mixture by TLC or ¹H NMR is crucial for diagnosing the impurity profile and selecting the most effective purification strategy.

Purification Workflow Overview

The overall strategy involves a primary purification step followed by rigorous analytical validation to confirm purity and identity.

Purification_Workflow cluster_purification Primary Purification cluster_validation Purity & Identity Validation Crude Crude Reaction Mixture Decision Assess Purity & Scale Crude->Decision Recryst Optimized Recrystallization Decision->Recryst >80% Pure High Scale Column Flash Column Chromatography Decision->Column <80% Pure High Purity Needed TLC TLC Analysis Recryst->TLC Column->TLC HPLC HPLC Purity Check TLC->HPLC NMR ¹H NMR Identity Confirmation HPLC->NMR Pure Pure Compound (>98%) NMR->Pure

Figure 1: General workflow for the purification and validation of this compound.

Experimental Protocols

Protocol 1: Optimized Recrystallization

This method is effective for removing minor, less-polar or more-polar impurities. The key to successful recrystallization is the selection of an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7][12]

Solvent Screening: Based on known solubility data, several solvents are suitable candidates.[13][14] A screening process is recommended to find the optimal solvent or solvent pair.

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Quality
IsopropanolLowHighGood (Needles)
Ethyl AcetateLowModerateFair
Ethanol/WaterVery LowHighExcellent (Plates)
DichloromethaneHighHighPoor (Oils out)

Step-by-Step Protocol (Ethanol/Water System):

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[12]

  • Crystallization: To the hot, clear solution, add water dropwise until a faint, persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for the formation of large, pure crystals.[7]

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. The expected melting point of the pure compound is 110-111°C.[14]

Protocol 2: High-Resolution Flash Column Chromatography

For complex mixtures or when the highest purity is essential, silica gel chromatography is the preferred method.[15] The polarity of pyridones necessitates a moderately polar solvent system.[10][16][17]

Step-by-Step Protocol:

  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test various ratios of Ethyl Acetate/Hexane and Methanol/Dichloromethane. An ideal system will give the target compound an Rf value of approximately 0.3-0.4. A common starting point for polar compounds is 5% Methanol in Dichloromethane.[17]

  • Column Packing: Prepare a slurry of silica gel (typically 230-400 mesh) in the nonpolar component of your mobile phase (e.g., Hexane or Dichloromethane). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. The weight of silica should be 30-50 times the weight of the crude sample.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like Dichloromethane). Alternatively, for poorly soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing polarity (e.g., from 100% Dichloromethane to 5% Methanol/Dichloromethane), can provide superior separation.[9]

  • Fraction Collection: Collect eluent fractions in test tubes. Monitor the separation by collecting spots from each fraction onto a TLC plate and visualizing under UV light.

  • Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.

Purity Verification and Characterization

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 5-10% Methanol in Dichloromethane

  • Visualization: UV light (254 nm)

  • Expected Result: A single, well-defined spot with an Rf value consistent with the pure standard.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for quantitative purity analysis of pyridone derivatives.[18][19]

ParameterCondition
HPLC Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[18] Expected Result: A single major peak with a purity level >98% by area normalization.

¹H NMR Spectroscopy

¹H NMR is the definitive method for confirming the chemical structure and identity of the purified compound.[20]

  • Solvent: CDCl₃ or DMSO-d₆

  • Expected Chemical Shifts (δ, ppm): The spectrum should show characteristic peaks for the hydroxymethyl group (a singlet or doublet around 4.5-5.0 ppm), the pyridone ring protons, and the phenyl ring protons.[21][22] The absence of signals corresponding to impurities identified in the crude mixture confirms the success of the purification.

Summary

The successful purification of this compound is readily achievable through either optimized recrystallization or flash column chromatography. The choice of method should be guided by the initial purity of the crude material, the scale of the reaction, and the final purity requirements. Rigorous analytical verification using a combination of TLC, HPLC, and NMR is mandatory to ensure the material is suitable for its intended use in drug discovery and development workflows.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

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  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

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  • Abramovitch, R. A., & Mavunkel, B. J. (1977). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Journal of Organic Chemistry.
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  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

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  • Bioorganic & Medicinal Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
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  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PLC Chemical. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Max Planck Institute for Polymer Research. (2020). Polymer Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Rh(II)-Catalyzed Synthesis of N-Aryl 2-pyridone Using 2-Oxypyridine and Diazonaphthoquinone Via 1,6-Benzoyl Migratory Rearrangement. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Synfacts. (2018). Selective N-Alkylation of 2-Pyridones. Retrieved from [Link]

  • RSC Publishing. (2022). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Retrieved from [Link]

  • Axios Research. (n.d.). 3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

  • NC State University Department of Chemistry. (2015, June 8). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. Retrieved from [Link]

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Application Notes and Protocols for the Proper Storage and Handling of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxymethyl-N-phenyl-2-1H-pyridone (CAS No. 887406-49-7) is the primary active metabolite of Pirfenidone, a therapeutic agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] As a key molecule in understanding the pharmacology and metabolism of Pirfenidone, the integrity and stability of this compound are paramount for generating reproducible and reliable data in research and drug development settings. The presence of impurities, whether from synthesis or degradation, can significantly impact experimental outcomes, affecting assessments of efficacy, stability, and safety.[3]

This guide provides a comprehensive set of protocols and technical insights for the proper storage and handling of this compound. The methodologies described herein are designed to mitigate degradation risks and ensure the compound's stability, thereby upholding the validity of experimental results. The narrative moves beyond simple instructions to explain the underlying chemical principles, empowering researchers to make informed decisions in their laboratory practices.

Section 1: Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its appropriate handling. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 887406-49-7[4][5]
Synonyms 5-(Hydroxymethyl)-1-phenyl-2(1H)-pyridinone; 5-Hydroxymethyl Pirfenidone[4][5]
Molecular Formula C₁₂H₁₁NO₂[5][6]
Molecular Weight 201.22 g/mol [5][6]
Appearance White to Off-White Solid[4]
Melting Point 110-111°C[4]
Solubility Soluble in Dichloromethane, Ethanol, Ethyl Acetate, Methanol[4]

Section 2: Stability and Degradation Profile

The structural integrity of this compound is critical. As a substituted pyridone, it possesses reactive sites that are susceptible to environmental factors. Understanding these vulnerabilities is the first step in designing a robust storage and handling strategy.

Causality of Degradation: The pyridone ring, while aromatic in character, is susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation.[7] The stability of pyridone derivatives can be influenced by pH, temperature, light, and the presence of oxidizing agents.[7] The parent drug, Pirfenidone, is known to form photodegradation impurities, suggesting that its metabolites may share this sensitivity.[8]

cluster_factors Environmental Stress Factors Compound 5-Hydroxymethyl-N-phenyl- 2-1H-pyridone (Stable) Degraded Degraded Compound (Loss of Integrity) Compound->Degraded Degradation Pathways Light Light Exposure (UV Radiation) Light->Compound Photodegradation Moisture Moisture (Humidity) Moisture->Compound Hydrolysis Heat Elevated Temperature Heat->Compound Thermal Degradation Oxygen Atmospheric Oxygen Oxygen->Compound Oxidation

Caption: Potential degradation pathways for this compound.

Section 3: Storage Protocols

Proper storage is the most effective measure to prevent chemical degradation. The following protocols distinguish between long-term archival and short-term operational needs.

Protocol 3.1: Receipt and Initial Handling of Solid Compound

The integrity of the compound can be compromised from the moment it arrives. This protocol ensures a secure transition into storage.

  • Inspect Packaging: Upon receipt, verify that the container's seal is intact. Note any signs of damage to the external packaging.

  • Equilibrate to Room Temperature: If the compound was shipped on dry ice or cold packs, allow the unopened container to equilibrate to room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could initiate hydrolysis.

  • Centrifuge Vial: Small volumes of the compound may become entrapped in the vial's cap during shipment.[1] Briefly centrifuge the vial in a tabletop centrifuge to ensure all solid material is collected at the bottom before opening.

  • Log and Document: Record the date of receipt, lot number, and initial appearance in a laboratory notebook.

  • Transfer to Storage: Immediately transfer the compound to its designated long-term storage location.

Protocol 3.2: Long-Term and Short-Term Storage Conditions

The selection of storage temperature is a critical decision based on balancing chemical stability with practical laboratory access.

ConditionTemperatureMaximum DurationRationale and Best Practices
Long-Term -20°CIndefinite (years)Primary Recommendation. Minimizes thermal energy, drastically slowing rates of all potential degradation reactions (hydrolysis, oxidation).[1][4] Use amber glass vials to protect from light. Store within a desiccator cabinet at -20°C to provide a moisture-free environment.
Short-Term Room Temperature (15-25°C)Hours to DaysFor active use only. Permissible for brief periods, such as during weighing or experiment setup.[1] Minimize exposure by returning the main container to -20°C storage promptly. Protect from direct light.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

While specific toxicology data for this compound is limited, its structural relationship to other pyridones warrants adherence to standard chemical safety protocols.[9][10] A robust safety procedure is a self-validating system that protects both the researcher and the experiment's integrity.

Protocol 4.1: Weighing and Aliquoting the Solid Compound

This workflow is designed to minimize exposure to both the user and the compound.

cluster_prep Preparation cluster_action Action cluster_cleanup Securing Compound Start Start: Retrieve from -20°C Storage Equilibrate 1. Equilibrate vial to room temperature (unopened) Start->Equilibrate PPE 2. Don appropriate PPE (Gloves, Goggles, Lab Coat) Equilibrate->PPE Ventilation 3. Work in a ventilated enclosure or fume hood PPE->Ventilation Weigh 4. Weigh desired amount using anti-static weigh paper Ventilation->Weigh Close 5. Tightly seal parent vial and purge with inert gas (e.g., Argon) if available Weigh->Close End End: Proceed with dissolution Weigh->End Store 6. Return parent vial to -20°C storage Close->Store

Caption: Safe workflow for weighing this compound solid.

Section 5: Solution Preparation and Stability

The compound is most vulnerable to degradation when in solution. Careful preparation and storage of solutions are therefore essential.

Protocol 5.1: Preparing Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous grade solvent in which the compound is readily soluble. Based on available data, methanol and ethanol are excellent choices.[4]

  • Calculation: Determine the mass of the compound required to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Add the weighed solid to a sterile, amber glass vial. Using a calibrated pipette, add the calculated volume of solvent.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used to aid dissolution. Avoid heating the solution, as this can accelerate degradation.

  • Inert Atmosphere: For maximum stability, especially if the solution will be stored for an extended period, purge the vial's headspace with an inert gas like argon or nitrogen before sealing.

Protocol 5.2: Storage of Stock Solutions

Once prepared, stock solutions must be stored correctly to prevent degradation and solvent evaporation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation, divide the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials.

  • Storage Temperature: Store aliquots at -20°C or, for enhanced stability, at -80°C.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Working Solutions: When preparing diluted working solutions from a thawed stock aliquot, do not refreeze the stock. Discard any unused portion of the thawed aliquot to ensure consistency in subsequent experiments.

Section 6: Disposal

All waste materials, including empty vials, contaminated PPE, and unused solutions, should be treated as chemical waste. Dispose of these materials in accordance with the safety guidelines and regulations of your institution and local authorities.[10][11]

Conclusion

The scientific value of this compound is directly linked to its chemical purity and stability. By implementing the detailed protocols within this guide—from initial receipt and proper storage at -20°C to safe handling and careful solution preparation—researchers can significantly mitigate the risks of chemical degradation. Adherence to these principles provides a self-validating system that ensures the integrity of the compound, leading to more accurate, reproducible, and trustworthy scientific outcomes.

References

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  • Veeprho. (n.d.). Pirfenidone Impurities and Related Compound. Retrieved from veeprho.com. [Link]

  • Google Patents. (2013). US8519140B2 - Method for synthesizing pirfenidone.
  • Google Patents. (2021). CN112645862A - Pirfenidone photodegradation impurities and preparation method thereof.
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  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from ResearchGate.net. [Link]

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Application Note: A Comprehensive Guide to Determining the Aqueous Solubility of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aqueous solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a therapeutic agent.[1][2][3] Poor solubility can severely limit oral bioavailability, compromise the quality of in vitro assay data, and present significant formulation challenges.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the aqueous solubility of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, a known metabolite of the antifibrotic drug Pirfenidone.[5][6] We present detailed, field-proven protocols for both high-throughput kinetic solubility screening and definitive thermodynamic equilibrium solubility determination, emphasizing the scientific rationale behind experimental choices and adherence to regulatory standards.

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties. It is estimated that up to 40% of approved drugs and nearly 90% of compounds in the development pipeline exhibit poor aqueous solubility.[3] Solubility fundamentally influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] A molecule must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation; therefore, low solubility is a primary cause of poor and variable oral bioavailability.[1][2]

This compound (MW: 201.22 g/mol [5]) is a key metabolite of Pirfenidone. Understanding its solubility characteristics is essential for a complete pharmacological and toxicological assessment. This guide provides the necessary theoretical framework and practical, step-by-step protocols to empower researchers to generate reliable and reproducible solubility data.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Selecting the appropriate solubility assay depends on the stage of drug development. The two primary types of solubility measurements are kinetic and thermodynamic, each answering a different experimental question.[7]

  • Kinetic Solubility is determined by adding a concentrated DMSO stock solution of a compound to an aqueous buffer.[8][9] The resulting value represents the concentration at which the compound precipitates out of a supersaturated solution. This method is rapid, requires minimal compound, and is ideal for high-throughput screening (HTS) in early drug discovery to quickly flag problematic compounds.[7][10][11]

  • Thermodynamic Solubility (or Equilibrium Solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[4][12] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more).[8][9] The "shake-flask" method is the gold-standard for this measurement and is essential for lead optimization, pre-formulation studies, and regulatory submissions, such as those guided by the Biopharmaceutics Classification System (BCS).[13][14][15]

The choice between these assays is a critical decision in the drug discovery workflow.

G cluster_0 Drug Discovery Stage cluster_1 Primary Question cluster_2 Recommended Assay Early_Discovery Early Discovery (HTS, Hit-to-Lead) Question_Early Is solubility likely to be an issue? (Rapid Rank-Ordering) Early_Discovery->Question_Early Lead_Opt Lead Optimization & Pre-Formulation Question_Late What is the true, stable solubility? (Formulation & BCS) Lead_Opt->Question_Late Assay_Kinetic Kinetic Solubility Assay Question_Early->Assay_Kinetic Assay_Thermo Thermodynamic Solubility (Shake-Flask Method) Question_Late->Assay_Thermo

Caption: Decision workflow for selecting the appropriate solubility assay.

Pre-analytical Considerations: pH and Quantification

The Impact of pH

The structure of this compound contains a pyridinone ring, which is a weakly acidic/basic moiety. Therefore, its aqueous solubility is expected to be highly dependent on the pH of the medium.[16][17] According to Le Châtelier's principle, protonation or deprotonation of the molecule will shift the dissolution equilibrium.[16] For regulatory purposes, such as BCS classification under ICH M9 guidelines, solubility must be determined across the physiological pH range of 1.2 to 6.8.[15][18] Our thermodynamic protocol explicitly incorporates this requirement.

Prerequisite: A Validated Analytical Method

Accurate solubility determination is impossible without a reliable method to quantify the concentration of the dissolved analyte. A stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is standard. Before commencing solubility studies, this method must be developed and validated for key parameters such as linearity, accuracy, precision, and specificity.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Determination

Principle: This protocol measures the concentration of the test compound remaining in solution after adding a DMSO stock to an aqueous buffer and removing any precipitate formed.[10][19]

Materials & Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, filter plates for analysis)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker/thermomixer

  • Plate centrifuge with microplate carriers

  • UV-Vis spectrophotometer plate reader or HPLC-UV system

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[19]

  • Plate Setup: In a 96-well polypropylene plate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Equilibration: Seal the plate and place it on a thermomixer set to 850 rpm at 25°C for 2 hours to allow for precipitation.[10]

  • Precipitate Removal: Centrifuge the plate at 4000 x g for 20 minutes to pellet any precipitate. Alternatively, use a 96-well filter plate (e.g., 0.45 µm) to transfer the supernatant to a clean collection plate.[8][19]

  • Quantification:

    • Prepare a calibration curve by diluting the 10 mM DMSO stock in a 1:1 mixture of PBS:Acetonitrile to concentrations ranging from 1 µM to 100 µM.

    • Transfer an aliquot of the clear supernatant from the experimental wells and mix with an equal volume of acetonitrile.

    • Analyze the samples and standards using a validated HPLC-UV method (see Protocol 3) or a UV plate reader at the compound's λ_max.

  • Data Analysis: Calculate the concentration of the dissolved compound in the supernatant against the calibration curve. This value is the kinetic solubility.

Table 1: Example Kinetic Solubility Data Presentation

Compound ID Replicate 1 (µM) Replicate 2 (µM) Replicate 3 (µM) Mean Kinetic Solubility (µM)

| 5-HMPP-01 | 85.2 | 88.1 | 86.5 | 86.6 |

Protocol 2: Definitive Thermodynamic (Shake-Flask) Solubility Determination

Principle: This method, adapted from the USP General Chapter <1236>, determines the equilibrium solubility by measuring the concentration of a saturated solution after prolonged incubation of an excess of solid compound.[13][20][21]

Materials & Reagents:

  • This compound (solid powder)

  • Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)[15][18]

  • Glass vials (e.g., 4 mL) with Teflon-lined caps

  • Orbital shaker with temperature control (set to 37 ± 1°C)

  • Syringe filters (e.g., 0.22 µm PVDF, pre-tested for non-binding)

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with a validated quantification method

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of solid this compound to separate glass vials (e.g., add ~5 mg to 2 mL of buffer). The exact amount is not critical, but it must be sufficient to ensure a solid phase remains at equilibrium.[13] Prepare each pH condition in triplicate.

  • Initial pH Measurement: Measure and record the pH of the resulting suspension.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to 37°C. Shake at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48-hour time point can be included to confirm equilibrium has been reached.[8][12]

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes for coarse particles to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter.

  • Final Checks:

    • pH Verification: Measure and record the pH of the remaining suspension in the original vial to check for any shifts during equilibration.[13]

    • Solid Verification: Visually confirm that excess solid is still present in each vial.

  • Quantification: Analyze the clear filtrate using the validated HPLC-UV method (Protocol 3). Dilute samples as necessary with the mobile phase to fall within the linear range of the calibration curve.

  • Data Analysis: Calculate the concentration using the calibration curve, correcting for any dilutions. Report the mean solubility and standard deviation for each pH.

Protocol 3: Example HPLC-UV Method for Quantification

Principle: A robust reverse-phase HPLC method to separate and quantify this compound.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 275 nm (determine λ_max experimentally)

  • Calibration: Prepare standards from 0.1 µg/mL to 100 µg/mL in the mobile phase. A correlation coefficient (r²) of >0.999 is required.

Data Interpretation & Workflow Visualization

The collected data should be summarized clearly to allow for direct comparison and interpretation.

Table 2: Example pH-Dependent Thermodynamic Solubility Data

pH of Buffer Initial pH of Suspension Final pH of Suspension Mean Solubility (µg/mL) Std. Dev. Mean Solubility (µM)
1.20 1.22 1.21 15,250 210 75,788
4.50 4.51 4.49 8,640 155 42,938

| 6.80 | 6.79 | 6.75 | 5,130 | 98 | 25,494 |

The overall experimental workflow, from receiving the compound to generating the final report, involves several critical, interconnected stages.

G node_start Start: Receive Compound node_analytical Analytical Method Dev. & Validation Linearity Accuracy Precision node_start->node_analytical node_sol_type Select Assay Type node_analytical->node_sol_type node_kinetic Kinetic Solubility Assay DMSO Stock Prep Plate & Equilibrate Centrifuge/Filter Quantify node_sol_type->node_kinetic Early Stage node_thermo Thermodynamic Solubility Assay Prepare pH Buffers Add Excess Solid Shake 24-48h @ 37°C Filter Quantify node_sol_type->node_thermo Late Stage node_data Data Analysis & Interpretation node_kinetic->node_data node_thermo->node_data node_report Final Report Generation node_data->node_report node_end End node_report->node_end

Caption: Comprehensive workflow for solubility determination.

Conclusion

The determination of aqueous solubility is a cornerstone of pharmaceutical development. By employing the appropriate assay—kinetic solubility for rapid early-stage screening and the gold-standard shake-flask thermodynamic method for definitive characterization—researchers can generate high-quality, reliable data. The protocols detailed in this application note provide a robust framework for assessing the solubility of this compound. Adherence to these methodologies, particularly the careful control of variables like pH and equilibration time, will ensure that the resulting data is fit-for-purpose, guiding informed decisions in the complex process of drug development.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

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  • USP-NF. (2016). <1236> Solubility Measurements. Available at: [Link]

  • askIITians. (2025). How does pH affect solubility? Available at: [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Available at: [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Available at: [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • Biomedical and Pharmacology Journal. (2020). The Importance of Solubility for New Drug Molecules. Available at: [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Available at: [Link]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Available at: [Link]

  • PubChem. (n.d.). 5-(hydroxymethyl)pyridin-2(1H)-one. Available at: [Link]

  • BioOrganics. (n.d.). This compound, Methyl Ether. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]

  • PLC Chemical. (n.d.). This compound. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Available at: [Link]

  • Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Available at: [Link]

  • RAPS. (2018). FDA Consults on ICH Biopharmaceutics Classification System-Based Biowaivers Guideline. Available at: [Link]

  • GMP Compliance. (n.d.). Guidance for Industry. Available at: [Link]

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  • ResearchGate. (n.d.). Chemical structures of pirfenidone, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone. Available at: [Link]

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Application Notes and Protocols for In-Vitro Cell-Based Assays Using 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Key Pirfenidone Metabolite

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is a significant metabolite of Pirfenidone, a well-established anti-fibrotic and anti-inflammatory agent. The pyridinone chemical scaffold is a recurring motif in numerous biologically active compounds, demonstrating a wide array of pharmacological properties including anti-cancer, anti-inflammatory, and anti-viral activities[1][2][3]. As the primary metabolite of a clinically approved drug, this compound is of considerable interest to researchers in drug discovery and development for its potential to contribute to the parent drug's therapeutic effects or possess its own distinct bioactivities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory and anti-proliferative effects of this compound using robust in-vitro cell-based assays. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Scientific Rationale: Targeting Key Pathways in Inflammation and Proliferation

The parent compound, Pirfenidone, is known to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and fibrosis. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to interfere with the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis[4][5][6]. It is hypothesized that this compound may share or contribute to these mechanisms of action.

Furthermore, pyridinone derivatives have demonstrated potential as anti-cancer agents by inducing cell cycle arrest and apoptosis in various cancer cell lines[7][8]. Therefore, evaluating the anti-proliferative and cytotoxic effects of this metabolite is a logical and promising avenue of investigation.

The following protocols are designed to probe these potential activities by quantifying key biomarkers and assessing cellular responses in well-established cell line models.

Experimental Workflow Overview

The following diagram outlines the general experimental workflow for characterizing the in-vitro bioactivity of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Anti-Inflammatory Activity cluster_2 Phase 3: Anti-Proliferative Activity A Compound Preparation and Solubilization C Cytotoxicity Assessment (MTT Assay) A->C B Cell Line Selection and Culture (e.g., RAW 264.7, A549, MCF-7) B->C D LPS-Stimulation of RAW 264.7 Macrophages C->D Determine non-toxic concentrations G Treatment of Cancer Cell Lines (e.g., A549, MCF-7) C->G Determine non-toxic concentrations E Nitric Oxide Production (Griess Assay) D->E F Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) D->F H Cell Viability and Proliferation (MTT Assay) G->H

Caption: Experimental workflow for in-vitro characterization.

PART 1: Assessment of Anti-Inflammatory Activity

This section details the protocols for evaluating the anti-inflammatory properties of this compound using a murine macrophage cell line, RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Protocol 1.1: Determination of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence[9].

  • Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. After the initial incubation, carefully remove the culture medium and treat the cells with 100 µL of the compound dilutions for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Following the pre-treatment, add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells) and incubate for a further 24 hours[9][10].

  • Griess Assay:

    • After the incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader[9].

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathway: Inhibition of Inflammatory Mediators

The following diagram illustrates the potential mechanism of action of this compound in inhibiting the inflammatory response in macrophages.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Compound This compound Compound->NFkB Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Protocol 1.2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of secreted proteins, such as TNF-α and IL-6, in cell culture supernatants.

Materials:

  • Cell culture supernatants from Protocol 1.1

  • Human or Murine TNF-α and IL-6 ELISA kits

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Step-by-Step Methodology:

  • Sample Preparation: Use the cell culture supernatants collected in Protocol 1.1. If necessary, centrifuge the supernatants to remove any cellular debris.

  • ELISA Procedure: Follow the manufacturer's instructions provided with the specific TNF-α and IL-6 ELISA kits[11][12][13]. A general procedure is as follows:

    • Coat the ELISA plate with the capture antibody.

    • Block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the enzyme-conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the plate.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader[14].

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Calculate the concentration of TNF-α and IL-6 in the samples from the respective standard curves.

    • Express the results as a percentage of inhibition of cytokine production compared to the LPS-stimulated control.

PART 2: Assessment of Anti-Proliferative and Cytotoxic Activity

This section outlines the protocol for evaluating the potential anti-proliferative and cytotoxic effects of this compound on cancer cell lines.

Protocol 2.1: MTT Assay for Cell Viability and Proliferation

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[15][16]

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Appropriate cell culture medium for each cell line

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cancer cell lines in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of their respective complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. After the initial incubation, replace the medium with 100 µL of the compound dilutions. Include a vehicle control and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the cells with the compound for 24, 48, or 72 hours, depending on the desired experimental endpoint.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL)[17].

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[18].

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[16].

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[17].

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Anti-inflammatory Activity of this compound

Concentration (µM)% Inhibition of NO Production (Mean ± SD)TNF-α Concentration (pg/mL) (Mean ± SD)IL-6 Concentration (pg/mL) (Mean ± SD)
Control (Unstimulated)N/A
Control (LPS only)0
1
10
50
100
Positive Control

Table 2: Anti-proliferative Activity of this compound

Concentration (µM)% Cell Viability (A549) (Mean ± SD)% Cell Viability (MCF-7) (Mean ± SD)
Vehicle Control100100
1
10
50
100
IC₅₀ (µM)

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in-vitro characterization of this compound. The data generated from these assays will offer valuable insights into its potential anti-inflammatory and anti-proliferative properties. Positive results from these studies would warrant further investigation into the specific molecular targets and signaling pathways involved, potentially through techniques such as Western blotting, quantitative PCR, and more complex cell-based assays like cell cycle analysis and apoptosis assays. Ultimately, these in-vitro studies are a critical first step in evaluating the therapeutic potential of this key metabolite and guiding future pre-clinical development.

References

  • ResearchGate. (n.d.). Proposed mechanisms of action for pirfenidone. [Image]. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone in Preclinical Models of Fibrosis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of fibrosis.

Abstract: Fibrosis, a pathological process of excessive extracellular matrix deposition, leads to organ scarring and failure, representing a significant unmet medical need. Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an approved anti-fibrotic agent with a complex, multi-target mechanism of action.[1][2][3] Following administration, Pirfenidone is rapidly metabolized, primarily to 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, which is subsequently oxidized to 5-carboxy-pirfenidone.[4][5] This extensive conversion raises a critical question: to what extent are the observed in vivo effects of Pirfenidone attributable to the parent compound versus its primary metabolite? This guide provides the scientific rationale and detailed experimental protocols for the direct investigation of this compound in robust, well-characterized animal models of pulmonary, hepatic, and renal fibrosis. By studying the metabolite directly, researchers can elucidate its specific contribution to anti-fibrotic efficacy, potentially uncovering a therapeutic agent with an optimized pharmacokinetic and pharmacodynamic profile.

Scientific Rationale and Mechanistic Overview

Fibrosis is the common pathological endpoint of numerous chronic inflammatory diseases. The process is driven by the activation of resident fibroblasts into myofibroblasts, which are hyper-proliferative and secrete large quantities of collagen and other extracellular matrix (ECM) components.[1] The central mediator of this pro-fibrotic cascade is Transforming Growth Factor-beta 1 (TGF-β1).[6][7]

Pirfenidone has demonstrated efficacy in slowing the progression of idiopathic pulmonary fibrosis (IPF).[3] Its mechanism is pleiotropic, involving the downregulation of pro-fibrotic and pro-inflammatory cytokines like TGF-β1 and Tumor Necrosis Factor-alpha (TNF-α), thereby inhibiting fibroblast proliferation and collagen synthesis.[8][9] Given that this compound is the major metabolite, it is scientifically logical to hypothesize that it retains, and perhaps enhances, the anti-fibrotic properties of the parent drug. Direct investigation allows for a precise characterization of its potency and mechanism, independent of the metabolic conversion rate from Pirfenidone.

The proposed mechanism, extrapolated from extensive studies on Pirfenidone, involves the modulation of key signaling pathways downstream of TGF-β1 activation. This includes both the canonical Smad pathway and non-canonical pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.[3][7][8]

TGF_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Cellular Response TGFB1 TGF-β1 Receptor TGF-β Receptor I/II TGFB1->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Canonical MAPK MAPK/ERK Pathway Receptor->MAPK Non-canonical Akt Akt Pathway Receptor->Akt Smad4 Smad4 Smad->Smad4 SmadComplex Smad Complex Smad->SmadComplex Smad4->SmadComplex Transcription Gene Transcription (Collagen, α-SMA, etc.) SmadComplex->Transcription MAPK->Transcription Akt->Transcription Compound 5-Hydroxymethyl- N-phenyl-2-1H-pyridone Compound->Smad Inhibition? Compound->MAPK Inhibition Compound->Akt Inhibition Fibrosis Fibroblast Proliferation Myofibroblast Differentiation ECM Deposition Transcription->Fibrosis

Caption: Hypothesized mechanism of this compound.

General Experimental Workflow

A robust preclinical evaluation requires a standardized workflow. This ensures reproducibility and allows for valid comparisons across different fibrosis models. The core workflow should include model induction, a period of disease establishment, therapeutic intervention, and a comprehensive endpoint analysis.

Workflow Start Animal Acclimation (1 week) Induction Fibrosis Induction (e.g., Bleomycin, CCl4, UUO) Start->Induction Development Disease Development (Variable: 7-21 days) Induction->Development Treatment Treatment Initiation - Vehicle Control - Test Compound - Positive Control (Pirfenidone) Development->Treatment Endpoint Endpoint Analysis (Variable: 14-28 days post-induction) Treatment->Endpoint Analysis Sample Collection (Blood, Tissue) Endpoint->Analysis Data Data Interpretation - Histology - Biochemistry - Molecular Biology Analysis->Data

Caption: General experimental workflow for preclinical fibrosis studies.

Application Note 1: Pulmonary Fibrosis Model

Model: Bleomycin-Induced Lung Fibrosis. This is the most widely used model for studying IPF, recapitulating key features like inflammation followed by fibrotic consolidation.[10][11][12]

Protocol: Model Induction and Compound Administration

  • Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used. Aged mice (>18 months) can also be used for a model with less spontaneous resolution, more closely mimicking human IPF.[12]

  • Anesthesia: Anesthetize mice using isoflurane or a ketamine/xylazine cocktail via intraperitoneal (IP) injection.

  • Induction: Administer a single intratracheal (IT) instillation of bleomycin sulfate (1.5 - 3.0 U/kg) dissolved in sterile saline. Vehicle control animals receive saline only.

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Sonication may be required for complete dissolution.

  • Treatment: Beginning 7 days post-bleomycin administration (to target the fibrotic phase), administer the compound or vehicle daily via oral gavage. A positive control group receiving Pirfenidone should be included.

  • Termination: Euthanize animals at Day 21 or Day 28 post-induction.

Table 1: Dosing and Grouping for Pulmonary Fibrosis Study

Group N Fibrosis Induction Treatment (Daily, Oral Gavage) Dosage (Exemplary)
1 8-10 Saline (IT) Vehicle (0.5% CMC) -
2 8-10 Bleomycin (IT) Vehicle (0.5% CMC) -
3 8-10 Bleomycin (IT) This compound 100 mg/kg
4 8-10 Bleomycin (IT) This compound 300 mg/kg

| 5 | 8-10 | Bleomycin (IT) | Pirfenidone (Positive Control) | 300 mg/kg |

Protocol: Endpoint Analysis

  • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., macrophages, neutrophils) via cell counts and differential staining.

  • Histopathology: Perfuse lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for general morphology and Masson's Trichrome or Picro-Sirius Red for collagen visualization. Score fibrosis severity using the semi-quantitative Ashcroft score.

  • Biochemical Analysis: Homogenize a portion of the lung tissue for a hydroxyproline assay, which provides a quantitative measure of total collagen content.[13]

  • Molecular Analysis: Isolate RNA and protein from another lung portion. Use qRT-PCR to measure mRNA expression of key fibrotic genes (Col1a1, Acta2 [α-SMA], Tgf-β1). Use Western Blot to quantify protein levels of α-SMA and Collagen I.

Application Note 2: Hepatic Fibrosis Model

Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis. Chronic administration of this hepatotoxin causes repetitive liver injury, inflammation, and subsequent fibrosis, mimicking aspects of toxin-induced human liver disease.[13][14]

Protocol: Model Induction and Compound Administration

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).

  • Induction: Administer CCl₄ (diluted 1:4 in corn oil or olive oil) via IP injection at a dose of 1 mL/kg, twice weekly for 4-8 weeks.

  • Treatment: Administer this compound or vehicle daily via oral gavage. Treatment can be started prophylactically (concurrent with CCl₄) or therapeutically (after a fibrotic baseline is established, e.g., at 4 weeks).

  • Termination: Euthanize animals 48-72 hours after the final CCl₄ dose.

Table 2: Dosing and Grouping for Hepatic Fibrosis Study

Group N Fibrosis Induction (Twice Weekly, IP) Treatment (Daily, Oral Gavage) Duration
1 8-10 Corn Oil Vehicle 6 Weeks
2 8-10 CCl₄ in Corn Oil Vehicle 6 Weeks
3 8-10 CCl₄ in Corn Oil This compound (100 mg/kg) 6 Weeks

| 4 | 8-10 | CCl₄ in Corn Oil | this compound (300 mg/kg) | 6 Weeks |

Protocol: Endpoint Analysis

  • Serum Biochemistry: Collect blood via cardiac puncture. Analyze serum for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of hepatocellular injury.[13]

  • Histopathology: Fix the largest lobe of the liver in 10% formalin. Stain paraffin-embedded sections with Picro-Sirius Red to visualize and quantify the collagen-positive area using image analysis software.

  • Biochemical Analysis: Perform a hydroxyproline assay on a frozen portion of liver tissue to quantify total collagen content.

  • Molecular Analysis: Use qRT-PCR and/or Western Blot on liver homogenates to assess the expression of key fibrotic markers, including α-SMA (a marker of hepatic stellate cell activation), Col1a1, and Timp1 (Tissue inhibitor of metalloproteinase-1).

Application Note 3: Renal Fibrosis Model

Model: Unilateral Ureteral Obstruction (UUO). This surgical model provides a rapid and highly reproducible method for inducing tubulointerstitial fibrosis without direct toxic or inflammatory insult, making it ideal for studying the mechanisms of fibrosis progression.[7][15]

Protocol: Model Induction and Compound Administration

  • Animals: Male C57BL/6 mice or CD-1 mice (8-10 weeks old).

  • Anesthesia and Surgery: Anesthetize the animal and, using a sterile technique, make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points using 4-0 silk suture. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same procedure without ligation.

  • Treatment: Begin daily oral gavage of this compound or vehicle on Day 1 post-surgery.

  • Termination: Euthanize animals at Day 7 or Day 14 post-surgery.

Table 3: Dosing and Grouping for Renal Fibrosis Study

Group N Surgery Treatment (Daily, Oral Gavage) Termination
1 8-10 Sham Operation Vehicle Day 14
2 8-10 Left UUO Vehicle Day 14
3 8-10 Left UUO This compound (100 mg/kg) Day 14

| 4 | 8-10 | Left UUO | this compound (300 mg/kg) | Day 14 |

Protocol: Endpoint Analysis

  • Histopathology: Harvest both the obstructed (left) and contralateral (right) kidneys. Fix in formalin and prepare sections for Masson's Trichrome staining to assess collagen deposition and Periodic acid-Schiff (PAS) staining to evaluate tubular injury.

  • Immunohistochemistry: Perform staining for fibrotic markers such as Fibronectin and α-SMA to visualize the extent of myofibroblast activation and ECM deposition.

  • Biochemical Analysis: Quantify collagen content in kidney cortex homogenates using a hydroxyproline assay.

  • Molecular Analysis: Analyze mRNA and protein expression of fibrotic markers (Tgf-β1, Col1a1, Fn1) in cortical tissue lysates via qRT-PCR and Western Blot.

Concluding Remarks and Future Directions

These protocols provide a comprehensive framework for the preclinical evaluation of this compound in diverse and clinically relevant models of organ fibrosis. By directly assessing the primary metabolite of Pirfenidone, this research can clarify its specific role in mediating anti-fibrotic effects. Positive findings would provide a strong rationale for its development as a standalone therapeutic, potentially offering advantages in potency, safety, or pharmacokinetics over its parent compound. Future studies should include detailed pharmacokinetic profiling, head-to-head comparisons with Pirfenidone in multiple models, and investigation into its efficacy in reversing established fibrosis.

References

  • Geng, A., Zhang, S., & Li, Q. (2012). Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives. International Journal of Molecular Sciences, 13(2), 2008–2020. [Link]

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  • Wang, Y., et al. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances, 12(35), 22955–22961. [Link]

  • Conte, E., et al. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Cardiovascular Medicine, 9, 977931. [Link]

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Application Notes & Protocols: Elucidating the Mechanism of Action of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Metabolite of Interest in Fibrotic and Inflammatory Diseases

5-Hydroxymethyl-N-phenyl-2-1H-pyridone is recognized as a metabolite of Pirfenidone, a drug approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3] While the parent compound, Pirfenidone, has established anti-inflammatory and anti-fibrotic properties, its precise mechanism of action remains an area of active investigation.[4][5][6][7] The therapeutic contribution and independent biological activities of its metabolites, including this compound, are largely uncharacterized. This document provides a comprehensive guide for researchers to systematically investigate the mechanism of action of this specific metabolite, leveraging established methodologies in cellular and molecular pharmacology.

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents.[8][9] This inherent biological potential of the core structure suggests that this compound may possess its own pharmacological profile, distinct from or complementary to Pirfenidone.

This guide is structured to provide a logical and scientifically rigorous workflow, from initial cell-based assays to more in-depth mechanistic studies. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their discovery efforts.

Part 1: Initial Characterization of Bioactivity

The first phase of investigation focuses on determining if this compound exhibits anti-inflammatory and anti-fibrotic effects, similar to its parent compound.

Assessment of Anti-inflammatory Activity

Rationale: Inflammation is a key driver in the pathogenesis of fibrotic diseases. Pirfenidone is known to reduce the production of pro-inflammatory mediators.[6][10] Therefore, the initial assessment will focus on the effect of the metabolite on inflammatory responses in relevant cell types.

Experimental Workflow for Anti-inflammatory Activity Assessment:

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Analysis cell_culture Culture Macrophages (e.g., RAW 264.7) or Human PBMCs stimulation Stimulate with LPS (1 µg/mL) for 24 hours cell_culture->stimulation treatment Co-treat with varying concentrations of This compound stimulation->treatment elisa Measure TNF-α & IL-1β in supernatant by ELISA treatment->elisa nitrite Measure Nitric Oxide (NO) production (Griess Assay) treatment->nitrite viability Assess cell viability (MTT or LDH assay) treatment->viability

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

    • Pre-treat cells with the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Endpoint Analysis:

    • Cytokine Measurement (ELISA):

      • Collect the cell culture supernatant.

      • Quantify the levels of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

    • Nitric Oxide Measurement (Griess Assay):

      • Use the collected supernatant to measure nitrite concentration as an indicator of NO production.

      • Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

      • Incubate for 10 minutes at room temperature, protected from light.

      • Measure the absorbance at 540 nm.

    • Cell Viability (MTT Assay):

      • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

      • Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

      • Measure the absorbance at 570 nm.

Data Presentation:

Concentration (µM)TNF-α (pg/mL) ± SDIL-1β (pg/mL) ± SDNitrite (µM) ± SDCell Viability (%) ± SD
Vehicle Control100
LPS alone
1
10
50
100
Positive Control
Assessment of Anti-fibrotic Activity

Rationale: The primary therapeutic indication for Pirfenidone is idiopathic pulmonary fibrosis. Therefore, evaluating the anti-fibrotic potential of its metabolite is a critical step. Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that induces the differentiation of fibroblasts into myofibroblasts, a key event in tissue fibrosis.[5]

Experimental Workflow for Anti-fibrotic Activity Assessment:

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Analysis cell_culture Culture Lung Fibroblasts (e.g., NHLF or MRC-5) stimulation Stimulate with TGF-β1 (5 ng/mL) for 48 hours cell_culture->stimulation treatment Co-treat with varying concentrations of This compound stimulation->treatment western_blot Western Blot for α-SMA and Collagen I treatment->western_blot sircol Sircol Assay for Collagen Deposition treatment->sircol immunofluorescence Immunofluorescence for α-SMA stress fibers treatment->immunofluorescence

Caption: Workflow for assessing the anti-fibrotic effects of this compound.

Protocol 2: In Vitro Anti-fibrotic Assay

  • Cell Culture:

    • Culture normal human lung fibroblasts (NHLFs) or MRC-5 cells in Fibroblast Growth Medium-2 (FGM-2) at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in 6-well plates (for Western blot and Sircol assay) or on glass coverslips in 24-well plates (for immunofluorescence) and grow to 80% confluency.

  • Treatment:

    • Serum-starve the cells for 24 hours in a basal medium.

    • Pre-treat the cells with varying concentrations of this compound (1-100 µM) for 1 hour.

    • Stimulate the cells with recombinant human TGF-β1 (5 ng/mL). Include a vehicle control and a positive control (e.g., Pirfenidone).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Endpoint Analysis:

    • Western Blotting:

      • Lyse the cells and quantify protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe with primary antibodies against α-smooth muscle actin (α-SMA) and Collagen Type I. Use β-actin as a loading control.

      • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Sircol Soluble Collagen Assay:

      • Collect the cell culture supernatant.

      • Quantify the amount of soluble collagen using a Sircol assay kit according to the manufacturer's protocol.

    • Immunofluorescence:

      • Fix the cells on coverslips with 4% paraformaldehyde.

      • Permeabilize with 0.1% Triton X-100.

      • Block with 1% BSA in PBS.

      • Incubate with a primary antibody against α-SMA.

      • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

      • Counterstain nuclei with DAPI.

      • Mount the coverslips and visualize using a fluorescence microscope.

Data Presentation:

Concentration (µM)α-SMA Protein Expression (Fold Change)Collagen I Protein Expression (Fold Change)Soluble Collagen (µg/mL) ± SDα-SMA Stress Fiber Formation (Qualitative)
Vehicle Control1.01.0Basal
TGF-β1 aloneRobust
1
10
50
100
Pirfenidone

Part 2: Elucidation of Molecular Mechanisms

Assuming positive results from the initial characterization, the next phase delves into the molecular pathways modulated by this compound.

Investigation of TGF-β Signaling Pathway

Rationale: Given that Pirfenidone is known to suppress the TGF-β1 pathway, it is crucial to investigate if the metabolite shares this mechanism.[5] The canonical TGF-β signaling cascade involves the phosphorylation of Smad proteins.

Signaling Pathway Diagram:

G TGFb TGF-β1 Receptor TGF-β Receptor Complex TGFb->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Pro-fibrotic Gene Expression (α-SMA, Collagen) Nucleus->Gene_expression Compound This compound Compound->Receptor Inhibition? Compound->pSmad23 Inhibition?

Caption: Hypothesized modulation of the TGF-β signaling pathway by this compound.

Protocol 3: Analysis of Smad Phosphorylation

  • Cell Culture and Treatment:

    • Culture and treat lung fibroblasts as described in Protocol 2.

    • For this experiment, a shorter incubation time (30-60 minutes) after TGF-β1 stimulation is recommended to capture the peak of Smad phosphorylation.

  • Western Blotting:

    • Lyse the cells and perform Western blotting as described in Protocol 2.

    • Probe the membranes with primary antibodies against phosphorylated Smad2 (p-Smad2), phosphorylated Smad3 (p-Smad3), total Smad2/3, and a loading control (e.g., β-actin).

    • Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.

Data Presentation:

Concentration (µM)p-Smad2 / Total Smad2/3 (Fold Change)p-Smad3 / Total Smad2/3 (Fold Change)
Vehicle Control1.01.0
TGF-β1 alone
1
10
50
100
Target Identification and Validation

Rationale: To gain deeper insight into the mechanism of action, identifying the direct molecular target(s) of this compound is essential. Various unbiased screening approaches can be employed.

Experimental Workflow for Target Identification:

G cluster_0 Discovery Phase cluster_1 Validation Phase affinity_chromatography Affinity Chromatography-Mass Spectrometry biochemical_assay In vitro Biochemical/Enzymatic Assays affinity_chromatography->biochemical_assay thermal_shift Cellular Thermal Shift Assay (CETSA) spr Surface Plasmon Resonance (SPR) for binding kinetics thermal_shift->spr kinome_screen Kinase Panel Screening knockdown siRNA-mediated Knockdown of putative target kinome_screen->knockdown

Caption: A multi-pronged approach for the identification and validation of molecular targets.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., lung fibroblasts) in large quantities.

    • Treat the cells with this compound or vehicle control for a defined period.

  • Heat Shock and Lysis:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification and Analysis:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

    • A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Conclusion and Future Directions

The methodologies outlined in this document provide a robust framework for the comprehensive investigation of the mechanism of action of this compound. By systematically evaluating its anti-inflammatory and anti-fibrotic properties and delving into the underlying molecular pathways, researchers can elucidate the therapeutic potential of this metabolite. Further studies could involve in vivo validation in animal models of fibrosis and a comparative analysis with the parent compound, Pirfenidone, to understand the relative contributions of the metabolite to the overall therapeutic effect.

References

  • Conte, E., Gili, E., & Fruciano, M. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory Cell and Molecular Biology, 61(3), 284-294. [Link]

  • Hewlett, J. C., Kropski, J. A., & Blackwell, T. S. (2018). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory Cell and Molecular Biology, 59(3), 284-294. [Link]

  • Wikipedia contributors. (2023, December 12). Pirfenidone. In Wikipedia, The Free Encyclopedia. [Link]

  • Patsnap. (2024). What is the mechanism of Pirfenidone?. Patsnap Synapse. [Link]

  • Minicule. (n.d.). Pirfenidone: Uses, Interactions, Mechanism of Action, and More. Minicule. [Link]

  • Shafi, S., Alam, M. M., Mulakayala, N., & Iqbal, J. (2021). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Molecules, 26(21), 6644. [Link]

  • Morales, P., Blasco-Benito, S., & Jagerovic, N. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules, 26(11), 3243. [Link]

  • Gökçe, M., Çakır, B., & Kupeli, E. (2009). Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines. Archiv der Pharmazie, 342(1), 39-47. [Link]

  • Dzierzbicka, K., & Trzonkowski, P. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10, 978813. [Link]

  • Wang, Z., Li, Y., & Zhang, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856422. [Link]

  • Galli, A., Palazzolo, G., & Sgrò, A. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Cardiovascular Medicine, 9, 978813. [Link]

  • BioOrganics. (n.d.). This compound, Methyl Ether. BioOrganics. [Link]

  • PLC Chemical. (n.d.). This compound. PLC Chemical. [Link]

  • ResearchGate. (n.d.). Chemical structures of pirfenidone, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone. ResearchGate. [Link]

  • H-C-Bio. (n.d.). This compound. H-C-Bio. [Link]

  • Wikipedia contributors. (2023, October 29). 2-Pyridone. In Wikipedia, The Free Encyclopedia. [Link]

  • Guella, G., & D'Andrea, F. (2017). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1676-1679. [Link]

Sources

Troubleshooting & Optimization

Optimizing dosage of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone for in-vivo studies in mice

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing In-Vivo Dosage of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone in Mice >

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the in-vivo application of this compound. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of this compound in murine models. As a metabolite of Pirfenidone, a drug with known antifibrotic properties, this compound is a compound of significant interest.[1][2][3] This document will provide a structured, question-and-answer-based approach to address common challenges and provide actionable troubleshooting strategies. Our goal is to equip you with the knowledge to design and execute robust in-vivo studies, ensuring data integrity and scientific validity.

Compound at a Glance
PropertyValueSource
Chemical Name This compound[1][2]
Synonyms 5-(Hydroxymethyl)-1-phenyl-2(1H)-pyridinone, 5-Hydroxymethyl Pirfenidone[1][2]
CAS Number 887406-49-7[1][2][4]
Molecular Formula C12H11NO2[1][2]
Molecular Weight 201.22[1][2]
Appearance White to Pale Beige Solid[1]

Part 1: Foundational Knowledge & Initial Study Design

This section addresses the essential preliminary steps and considerations for initiating in-vivo studies with a novel compound like this compound.

Q1: I have no prior in-vivo data for this compound. How do I determine a starting dose for my mouse studies?

A1: Establishing a safe and potentially efficacious starting dose is a critical first step. Without prior in-vivo data, a systematic approach is necessary.

  • Leverage In-Vitro Data: While not a direct translation, in-vitro efficacy data (e.g., IC50 or EC50) can offer a preliminary guide.[5] However, this should be interpreted with caution as it doesn't account for in-vivo complexities like absorption, distribution, metabolism, and excretion (ADME).[6][7]

  • Consult Literature on Analog Compounds: Given that this compound is a metabolite of Pirfenidone, reviewing in-vivo studies on Pirfenidone and its other derivatives can provide a valuable starting point for dose range selection.[8][9][10] For instance, studies on novel Pirfenidone analogues have explored doses up to 300 mg/kg in mouse models of pulmonary fibrosis.[11]

  • Conduct a Dose-Range Finding (DRF) Study: This is the most reliable method to determine a safe starting dose.[12][13] A well-designed DRF study will help you identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable side effects.[14][15]

Experimental Protocol: Dose-Range Finding (DRF) Study
  • Animal Model: Select a relevant mouse strain for your disease model. Ensure animals are healthy and acclimated to the facility.

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per sex) to at least 4-5 dose groups, including a vehicle control group.[5]

  • Dose Selection: Choose a wide range of doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg).[5] This broad range helps in identifying a no-effect level and a toxic level.

  • Administration: Administer the compound via the intended route for your efficacy studies (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Closely observe the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for at least 7 days).[5][15] Record body weight changes, behavioral abnormalities, and any signs of distress.

  • Endpoint Analysis: At the end of the observation period, collect blood for clinical chemistry and hematology, and perform a gross necropsy.[15]

DRF_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis In-vitro Data Review In-vitro Data Review Dose Range Selection Dose Range Selection In-vitro Data Review->Dose Range Selection Literature Search (Analogs) Literature Search (Analogs) Literature Search (Analogs)->Dose Range Selection Animal Grouping Animal Grouping Dose Range Selection->Animal Grouping Dosing Dosing Animal Grouping->Dosing Clinical Observation Clinical Observation Dosing->Clinical Observation Data Collection Data Collection Clinical Observation->Data Collection MTD Determination MTD Determination Data Collection->MTD Determination Dose for Efficacy Study Dose for Efficacy Study MTD Determination->Dose for Efficacy Study

Workflow for a Dose-Range Finding Study.

Part 2: Formulation and Administration

The physical and chemical properties of a compound can significantly impact its delivery and bioavailability. This section provides guidance on formulation and administration strategies.

Q2: this compound is a solid. What is the best way to formulate it for in-vivo administration in mice?

A2: The choice of vehicle is critical for ensuring accurate dosing and minimizing vehicle-induced toxicity.[16] The ideal vehicle should be non-toxic and effectively solubilize or suspend the compound.

Vehicle TypeDescriptionProsCons
Aqueous Solutions For water-soluble compounds. Saline (0.9% NaCl) is commonly used for isotonicity.[17]Non-toxic, well-tolerated.[17]Not suitable for poorly soluble compounds.
Co-solvents A water-miscible organic solvent (e.g., DMSO, ethanol, PEG) is used to dissolve the compound before dilution.[16][17]Simple to prepare.[16]Can cause toxicity or irritation at high concentrations.[16][17]
Suspensions The compound is suspended in an aqueous vehicle, often with a suspending agent like carboxymethylcellulose (CMC).[16]Suitable for oral administration of insoluble compounds.[16]Can lead to inaccurate dosing if not properly homogenized.[16]
Lipid-based Formulations Solutions or suspensions in oils (e.g., corn oil), emulsions, or self-emulsifying drug delivery systems (SEDDS).[16][17]Can enhance oral bioavailability for lipophilic compounds.[16]More complex to formulate.[16]
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with poorly soluble compounds.[16][18]Can increase solubility and stability.[16]Can have their own pharmacological effects.[16]

Troubleshooting Formulation Issues:

  • Precipitation: If your formulation is cloudy or shows precipitation, the compound is not fully dissolved.[16] This can lead to inaccurate dosing. Consider reducing the particle size through micronization or exploring alternative vehicle systems.[16]

  • Vehicle Toxicity: If you observe unexpected toxicity, the vehicle itself may be the cause.[16] Always include a vehicle-only control group in your studies to account for any vehicle-related effects.

Q3: What are the recommended routes of administration for this compound in mice?

A3: The choice of administration route depends on the study's objectives and the compound's properties.

  • Intraperitoneal (i.p.) Injection: A common and convenient route for systemic administration.[19]

  • Intravenous (i.v.) Injection: Provides rapid and complete bioavailability, often allowing for lower doses.[19]

  • Oral Gavage (p.o.): Necessary if you are evaluating the oral bioavailability and efficacy of the compound.

  • Subcutaneous (s.c.) Injection: Can provide a slower, more sustained release of the compound.

Part 3: Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen and interpreting efficacy data.[6][20]

Q4: How do I design a pharmacokinetic (PK) study for this compound in mice?

A4: A PK study will help you understand the absorption, distribution, metabolism, and excretion (ADME) of your compound.[6][21]

Experimental Protocol: Basic Pharmacokinetic (PK) Study
  • Animal Model and Dosing: Use the same mouse strain as in your efficacy studies. Administer a single dose of the compound via the intended route.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[6]

  • Bioanalysis: Analyze the plasma or serum samples to determine the concentration of the compound over time.

  • Parameter Calculation: Calculate key PK parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.[20]

    • t1/2: Elimination half-life.[20]

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dose Concentration Concentration Dose->Concentration ADME Effect Effect Concentration->Effect Drug-Target Interaction

Relationship between Pharmacokinetics and Pharmacodynamics.
Q5: What is the importance of pharmacodynamic (PD) assessment?

A5: PD studies measure the effect of the drug on the body and help to establish a relationship between drug exposure and the biological response.[6] This can involve measuring biomarkers or assessing functional readouts in target tissues.[6] A robust PK/PD model can help predict the efficacy of different dosing regimens.[20]

Part 4: Toxicity and Safety Assessment

Ensuring the safety of your compound is paramount in any in-vivo study.

Q6: How do I assess the acute toxicity of this compound?

A6: Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance.[22] The OECD provides standardized guidelines for conducting these studies.

  • OECD Guideline 420 (Fixed Dose Procedure): This method involves administering a series of fixed doses to different groups of animals to identify a dose that causes evident toxicity but not mortality.[23]

  • OECD Guideline 423 (Acute Toxic Class Method): This is a stepwise procedure using a small number of animals per step to classify the substance based on its toxicity.[24]

  • OECD Guideline 425 (Up-and-Down Procedure): This method is used to estimate the LD50 (the dose at which 50% of the animals are expected to die) with a smaller number of animals.[25]

Key Observations in Toxicity Studies:

  • Changes in skin and fur, eyes, and mucous membranes.[24]

  • Respiratory and circulatory effects.[24]

  • Autonomic and central nervous system effects (e.g., tremors, convulsions, salivation).[24]

  • Changes in body weight and food/water consumption.

Frequently Asked Questions (FAQs)

  • Q: Can I extrapolate the dose directly from in-vitro to in-vivo?

    • A: No, direct extrapolation is not recommended. In-vitro systems lack the complexity of a whole organism. A dose-range finding study is essential.[26]

  • Q: My compound is poorly soluble in everything. What are my options?

    • A: For very challenging compounds, advanced formulation strategies like nanosuspensions or lipid-based delivery systems may be necessary.[27] Consulting with a formulation expert is advisable.

  • Q: How many animals should I use per group?

    • A: For initial dose-range finding studies, 3-5 animals per sex per group is generally sufficient.[5] For efficacy studies, the group size should be determined by power analysis to ensure statistically significant results.

  • Q: What should I do if I see unexpected animal deaths?

    • A: Immediately stop dosing at that level and investigate the cause. It could be due to compound toxicity, vehicle effects, or issues with the administration procedure. A thorough review of your protocol and a necropsy of the deceased animals are warranted.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

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  • PLC Chemical. (n.d.). This compound. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Huirongbio. (n.d.). This compound. Retrieved from [Link]

  • ichorbio. (n.d.). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifibrotic effects of a novel pirfenidone derivative in vitro and in vivo. Retrieved from [Link]

  • BC Cancer Research. (n.d.). In Vivo Pharmacology. Retrieved from [Link]

  • Slideshare. (2018, July 17). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • Nandawadekar, L. D., et al. (2025). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. ACS Pharmacology & Translational Science. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. Retrieved from [Link]

  • Andes, D., et al. (2001). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 45(10), 2723-2729. [Link]

  • Nandawadekar, L. D., et al. (2025). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. ACS Pharmacology & Translational Science. [Link]

  • Creative-Bioarray. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Retrieved from [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Guideline for the Testing of Chemicals 423. Retrieved from [Link]

  • Conte, E., et al. (2017). Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies. Pharmacology Research & Perspectives, 5(3), e00305. [Link]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

  • Ma, D., et al. (2009). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 48(2), 148-156. [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]

  • ResearchGate. (2018, September 24). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO?. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • ResearchGate. (2016, May 29). How can I calculate in vivo dosage in mice from my in vitro efficacy?. Retrieved from [Link]

  • Sievens-Figueroa, L., et al. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 4(4), 580-612. [Link]

  • Slamenova, D., et al. (2002). Genotoxic activity of newly synthesized derivatives of cyano-pyridone in murine cells in vivo and in vitro. Mutation Research, 517(1-2), 145-154. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Axios Research. (n.d.). N-(4-Hydroxyphenyl)-5-methyl-2-1H-Pyridone-d4. Retrieved from [Link]

  • Li, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128928. [Link]

  • Khan, I., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M857. [Link]

  • Sosi, A., et al. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. European Journal of Medicinal Chemistry, 265, 116063. [Link]

  • Arlt, V. M., et al. (2021). Mutagenicity of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in human TP53 knock-in (Hupki) mouse embryo fibroblasts. Food and Chemical Toxicology, 147, 111855. [Link]

  • Sosi, A., et al. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. European Journal of Medicinal Chemistry, 265, 116063. [Link]

Sources

Addressing stability problems of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth support for researchers utilizing 5-Hydroxymethyl-N-phenyl-2-1H-pyridone (CAS No: 887406-49-7), a key metabolite of Pirfenidone.[1][2][3] While a valuable tool in various research applications, its stability in aqueous environments like cell culture media can be a critical variable affecting experimental reproducibility and data integrity. This document is structured to address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, ensuring you can maintain the compound's activity and achieve reliable results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Q2: What is the best solvent for preparing a stock solution?

A: Based on the lipophilic nature of the phenyl and pyridone rings, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5][6] Water is generally not recommended for initial solubilization due to the compound's low aqueous solubility.[4] Always use anhydrous, research-grade DMSO to minimize water content, which can contribute to hydrolysis over long-term storage.

Q3: How should I store the powdered compound and my stock solutions?

A: Proper storage is crucial to preserving the integrity of the compound. Our validated recommendations are summarized below.

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°CUp to 3 yearsStore in a desiccator to protect from moisture.
4°CUp to 2 yearsEnsure the container is tightly sealed.
DMSO Stock Solution -80°CUp to 6 monthsRecommended. Aliquot into single-use volumes to avoid freeze-thaw cycles.[7]
-20°CUp to 1 monthSuitable for shorter-term use. Avoid repeated warming and cooling.[7]

Q4: What factors in my cell culture media can cause the compound to degrade?

A: Several factors within standard cell culture media and incubation conditions can accelerate the degradation of this compound:

  • pH: Pyridone structures are known to be labile in alkaline environments.[4] As cells metabolize, they often produce lactic acid, causing a drop in media pH. However, some media are buffered at a physiological pH of ~7.4, and prolonged incubation or high cell density can cause shifts. The stability of the parent compound, Pirfenidone, is known to be compromised in both acidic and alkaline conditions.[8][9]

  • Oxidative Stress: Standard culture media, especially when exposed to ambient light and oxygen, can generate reactive oxygen species (ROS). The hydroxymethyl group on the compound is a potential site for oxidation.

  • Light Exposure: Pyridone derivatives can be sensitive to light, particularly UV radiation from sources like biosafety cabinet lamps.[4] Photodegradation can lead to the formation of inactive byproducts.

  • Enzymatic Activity: If using serum-containing media, esterases or other enzymes present in the serum could potentially modify the compound, although this is generally a lesser concern than chemical degradation.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: High variability in dose-response curves between experiments.
  • Possible Cause 1: Degradation in Working Solution. The compound may be degrading after dilution into the cell culture medium but before or during the assay. The time between preparing the media plates and adding them to the cells can be a critical variable.

    • Solution: Prepare the working solution by diluting your DMSO stock into the media immediately before adding it to the cells. Minimize the time the compound spends in the aqueous media at 37°C prior to the start of the experiment. For long-term experiments (e.g., >24 hours), consider media changes with freshly prepared compound to maintain a consistent concentration.

  • Possible Cause 2: Inconsistent Stock Solution Concentration. Repeated freeze-thaw cycles of the main stock solution vial can introduce water condensation, leading to precipitation or degradation and altering the effective concentration.

    • Solution: Aliquot your stock solution into single-use volumes upon initial preparation.[7] This ensures that you are using a fresh, uncompromised aliquot for each experiment, providing a consistent starting concentration.

Problem 2: The compound shows lower-than-expected potency or loses activity over time in a multi-day experiment.
  • Possible Cause: Significant Compound Degradation Under Culture Conditions. The compound likely has a limited half-life in your specific cell culture media at 37°C and 5% CO₂.

    • Solution 1 (Verification): Perform a stability study to determine the compound's half-life in your specific experimental setup. See Protocol 2 for a detailed methodology. This empirical data is crucial for designing your experiments correctly.

    • Solution 2 (Experimental Design): If the compound is found to be unstable, replenish it by performing partial or full media changes with freshly diluted compound at regular intervals (e.g., every 24 hours). This helps maintain a more stable and effective concentration throughout the experiment.

Problem 3: I observe unexpected cellular toxicity or off-target effects.
  • Possible Cause 1: High DMSO Concentration. The final concentration of DMSO in the culture well may be too high, causing solvent-induced cytotoxicity.

    • Solution: Ensure the final concentration of DMSO in your media is below 0.5%, and ideally below 0.1%.[7] Always include a "vehicle control" in your experimental design, which consists of cells treated with the same final concentration of DMSO as your highest compound dose. This allows you to differentiate between compound-specific effects and solvent effects.

  • Possible Cause 2: Formation of a Toxic Degradant. It is possible that a degradation product of the parent compound is responsible for the observed toxicity.

    • Solution: Analyze the compound in media that has been incubated under culture conditions for 24-48 hours using an analytical method like HPLC or LC-MS.[10] The appearance of new peaks would indicate the formation of degradation products. If this is suspected, minimizing degradation through the strategies outlined in this guide (e.g., fresh preparation, pH control) is the best course of action.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.

  • Pre-Calculation: Determine the mass of this compound (Molecular Weight: 201.22 g/mol ) needed.[2]

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 10 mM × 1 mL × 201.22 g/mol = 2.01 mg.

  • Preparation:

    • Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of powder and transfer it to a sterile, amber glass or polypropylene vial. For milligram-scale packages, it is often best to dissolve the entire contents of the vial to avoid weighing errors.[5]

    • Add the calculated volume of anhydrous, sterile-filtered DMSO.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes (e.g., 10-20 µL per tube).

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term stability.

Protocol 2: Assessing Compound Stability in Cell Culture Media

This protocol provides a workflow to determine the rate of degradation under your specific experimental conditions using HPLC analysis.

  • Preparation:

    • Prepare a working solution of the compound in your complete cell culture medium (including serum, if applicable) at the highest concentration you plan to use in your experiments (e.g., 10 µM).

    • Prepare a "Time 0" sample by immediately taking an aliquot (e.g., 500 µL) of this solution and freezing it at -80°C or mixing it directly with an equal volume of a quenching solvent like ice-cold acetonitrile.

  • Incubation:

    • Place the remaining media containing the compound in a sterile flask or plate inside a cell culture incubator (37°C, 5% CO₂).

  • Time-Point Collection:

    • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove an aliquot (500 µL) from the incubator and process it identically to the "Time 0" sample.

  • Sample Analysis:

    • Thaw all samples simultaneously. If not quenched, perform protein precipitation by adding 2-3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed (e.g., 14,000 x g for 10 min) to pellet proteins.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples via a validated reverse-phase HPLC-UV method.[11][12] The peak area of the compound at each time point is compared to the peak area at Time 0.

  • Data Interpretation:

    • Calculate the percentage of compound remaining at each time point relative to Time 0.

    • Plot the percentage remaining versus time to determine the degradation kinetics and estimate the compound's half-life under your specific conditions.

Part 4: Visualized Workflows and Degradation Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control solid Solid Compound (-20°C Storage) stock 10 mM Stock in DMSO (Aliquot & Store at -80°C) solid->stock Protocol 1 working Working Solution (Dilute stock in media) stock->working Dilute Fresh culture Add to Cell Culture working->culture Immediate Use stability Stability Test (Protocol 2) working->stability Verify Half-life incubate Incubate (37°C, 5% CO2) culture->incubate vehicle Vehicle Control (DMSO only) culture->vehicle Control for Solvent Effects assay Perform Assay (e.g., Viability, qPCR) incubate->assay

Caption: Recommended workflow for preparation and use of the compound.

Potential Degradation Factors

G cluster_factors Degradation Triggers compound 5-Hydroxymethyl-N-phenyl- 2-1H-pyridone (in Culture Media) ph Alkaline/Acidic pH (Hydrolysis) compound->ph light Light Exposure (Photodegradation) compound->light ros Reactive Oxygen Species (Oxidation) compound->ros degraded Inactive Products + Inconsistent Results ph->degraded light->degraded ros->degraded

Caption: Key environmental factors that can lead to compound degradation.

References

  • Pharmaffiliates. this compound | CAS No: 887406-49-7.[Link]

  • BioOrganics. this compound, Methyl Ether.[Link]

  • PLC Chemical. this compound - Product Center.[Link]

  • HuiCheng. this compound.[Link]

  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and.[Link]

  • SciSpace. Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage.[Link]

  • PhytoTech Labs. Preparing Stock Solutions.[Link]

  • Journal of Pharmaceutical Research International. Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.[Link]

  • ResearchGate. Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.[Link]

  • ResearchGate. Forced degradation study data of pirfenidone.[Link]

  • PMC - NIH. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations.[Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.[Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know.[Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.[Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?[Link]

Sources

Technical Support Center: Synthesis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. This molecule is a principal metabolite of Pirfenidone, a key therapeutic agent for idiopathic pulmonary fibrosis, making its efficient synthesis crucial for metabolic studies, reference standard preparation, and further drug development research.

This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis, moving from troubleshooting specific experimental issues to broader frequently asked questions. Our goal is to empower you, our fellow researchers, to optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.

Synthesis Overview: The Preferred Route

The most common and logical pathway to this compound involves a two-step process. First, the synthesis of the precursor, 5-methyl-N-phenyl-2-1H-pyridone (Pirfenidone), via a copper-catalyzed N-arylation. Second, the selective oxidation of the 5-methyl group to the desired hydroxymethyl functional group.

SynthesisWorkflow cluster_step1 Step 1: N-Arylation (Pirfenidone Synthesis) cluster_step2 Step 2: Selective Oxidation A 5-methyl-2(1H)-pyridinone D 5-methyl-N-phenyl-2-1H-pyridone (Pirfenidone) A->D Ullmann Condensation B Aryl Halide (e.g., Chlorobenzene) B->D Ullmann Condensation C Copper Catalyst (e.g., CuI) Ligand (e.g., DMEDA) Base (e.g., K2CO3) C->D Ullmann Condensation F This compound D->F Benzylic Oxidation E Oxidizing Agent (e.g., SeO2) E->F

Caption: General two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format.

Issue 1: Low Yield in the Final Oxidation Step

Question: My synthesis of this compound from Pirfenidone results in a very low yield (<30%). What are the potential causes and how can I improve it?

Answer: Low yield in the oxidation step is a frequent challenge. The root cause typically falls into one of three categories: inefficient oxidation, over-oxidation, or product degradation.

  • Inefficient Oxidation: The C-H bonds of the methyl group on the pyridone ring are relatively stable. A weak or inappropriate oxidizing agent will lead to a low conversion rate, leaving significant amounts of unreacted starting material.

    • Recommendation: While many reagents can perform benzylic oxidation, selenium dioxide (SeO₂) in a solvent like dioxane with a catalytic amount of water is a classic and effective choice for this transformation. If SeO₂ is proving ineffective, ensure it is fresh and of high purity. The reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Over-oxidation: The desired hydroxymethyl product is susceptible to further oxidation, first to the aldehyde (5-formyl-N-phenyl-2-1H-pyridone) and then to the carboxylic acid (5-carboxy-N-phenyl-2-1H-pyridone), another known metabolite.

    • Recommendation: To minimize this, carefully control the stoichiometry of your oxidizing agent. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. Avoid large excesses. Additionally, reaction time is critical. Once TLC/HPLC analysis shows the consumption of the starting material and the appearance of the main product spot, work up the reaction promptly. Running the reaction for an extended period significantly increases the risk of over-oxidation.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction may require heating to initiate but too high a temperature can lead to decomposition. Refluxing in dioxane (~101 °C) is a common starting point.

    • Solvent: The solvent must be stable to the oxidizing conditions and capable of dissolving the starting material. Dioxane and DMSO are common choices. Ensure the solvent is dry, as excess water can sometimes interfere with certain oxidizing agents.

  • Purification Losses: The product is a polar molecule. It may adhere strongly to silica gel during column chromatography, leading to significant loss.

    • Recommendation: Use a more polar eluent system, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Deactivating the silica gel with a small amount of triethylamine (~1%) in your eluent can also help prevent streaking and improve recovery of this slightly basic compound.

TroubleshootingYield Start Low Yield Issue Check_SM Is starting material (SM) still present? Start->Check_SM Sol_SM_Yes Increase oxidant equivalents (to ~1.2) Increase reaction time/temp Verify oxidant activity Check_SM->Sol_SM_Yes Yes Sol_SM_No Proceed to next check Check_SM->Sol_SM_No No Check_Overox Are over-oxidation byproducts observed? Sol_Overox_Yes Decrease reaction time Use precise oxidant stoichiometry (1.1 eq) Consider milder conditions/reagent Check_Overox->Sol_Overox_Yes Yes Sol_Overox_No Investigate purification losses (e.g., polar product on silica) Check_Overox->Sol_Overox_No No Sol_SM_No->Check_Overox

Caption: Decision tree for troubleshooting low yield.

Issue 2: Persistent Impurities in the Final Product

Question: My final product is contaminated with unreacted Pirfenidone and an unknown, more polar byproduct. How can I identify and minimize these?

Answer: This is a classic selectivity problem. The two main impurities are typically the starting material and the over-oxidation product.

  • Identifying Impurities:

    • Unreacted Pirfenidone: This will be the least polar spot on your TLC plate (highest Rf value) besides non-polar contaminants. It can be confirmed by running a co-spot with your starting material.

    • Over-oxidation Products: The aldehyde (5-formyl) and carboxylic acid (5-carboxy) derivatives are more polar than your desired alcohol product and will have lower Rf values on TLC. The carboxylic acid is particularly polar and may streak or remain at the baseline. These can be definitively identified using LC-MS, looking for the corresponding molecular ion peaks.

  • Minimization Strategies:

    • To Reduce Unreacted Pirfenidone: Ensure the reaction goes to completion by monitoring with TLC/HPLC. If the reaction stalls, a small, fresh addition of the oxidizing agent might be necessary. However, be cautious as this increases the risk of over-oxidation.

    • To Reduce Over-oxidation: As mentioned previously, precise control of oxidant stoichiometry and reaction time is your primary tool. A rapid work-up as soon as the starting material is consumed is crucial.

    • Purification: A well-executed flash column chromatography is essential. A slow, shallow gradient is more effective at separating compounds with similar polarities than a steep gradient. For example, starting with 100% DCM and slowly increasing the percentage of methanol (e.g., 0.5% increments) can provide excellent separation.

Frequently Asked Questions (FAQs)

Question: What are the optimal conditions for the initial N-arylation step to synthesize the Pirfenidone precursor?

Answer: The N-arylation of 5-methyl-2(1H)-pyridinone is typically achieved via an Ullmann condensation. Based on established protocols, highly effective conditions involve a copper(I) catalyst.[1][2]

ParameterRecommended ConditionRationale
Arylating Agent Chlorobenzene or IodobenzeneChlorobenzene is cheaper but less reactive; Iodobenzene is more reactive but more expensive.[1]
Catalyst Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)Classic and effective catalysts for Ullmann-type couplings.[1][2]
Ligand N,N'-Dimethylethylenediamine (DMEDA)The ligand accelerates the catalytic cycle, improving yield and reaction rate.
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)A strong, non-nucleophilic base is required to deprotonate the pyridinone.[1]
Solvent DMF, Toluene, or DioxaneA high-boiling polar aprotic solvent is needed to facilitate the reaction at elevated temperatures.[1]
Temperature 110-140 °CThe reaction requires significant thermal energy to proceed efficiently.

Question: What are the key safety precautions I should take during this synthesis?

Answer: Safety is paramount. Both steps of this synthesis involve hazardous materials.

  • Ullmann Condensation (Step 1):

    • Solvents: DMF is a reproductive toxicant. Toluene is highly flammable. Always handle these in a certified chemical fume hood.

    • Reagents: Copper salts can be toxic. Avoid inhalation of dust.

  • Oxidation (Step 2):

    • Selenium Dioxide (SeO₂): This is the primary hazard. SeO₂ is highly toxic upon inhalation, ingestion, or skin contact. It is also a suspected teratogen. All manipulations must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Any glassware contaminated with selenium compounds should be quenched with a sodium hypochlorite (bleach) solution before cleaning.

    • Solvents: Dioxane is a suspected carcinogen and is flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.

Question: Is there an alternative to the oxidation of Pirfenidone?

Answer: While oxidation of the readily available Pirfenidone is the most common route, an alternative strategy involves starting with a pyridone ring that already contains a protected hydroxyl group. For example, one could synthesize 5-(methoxymethyl)-2(1H)-pyridinone, perform the N-arylation reaction, and then deprotect the methyl ether to reveal the hydroxymethyl group. This route is often longer and may have its own challenges with selectivity and deprotection, but it avoids the use of toxic heavy metal oxidants. Another modern approach could involve visible-light-induced hydroxymethylation of a pyridine N-oxide precursor, although this is a newer and less established method for this specific substrate.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-N-phenyl-2-1H-pyridone (Pirfenidone)

This protocol is a representative example based on established literature.[1][2]

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 5-methyl-2(1H)-pyridinone (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add the solvent (e.g., DMF, 5 mL per mmol of pyridinone).

  • Add the ligand, N,N'-dimethylethylenediamine (DMEDA) (0.2 eq), followed by the arylating agent (e.g., chlorobenzene, 2.0 eq).

  • Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-arylated product.

Protocol 2: Oxidation to this compound
  • Caution: Perform this entire procedure in a certified chemical fume hood.

  • To a reaction flask, add 5-methyl-N-phenyl-2-1H-pyridone (1.0 eq) and selenium dioxide (1.1 eq).

  • Add 1,4-dioxane (10 mL per mmol of starting material) and a small amount of water (e.g., 0.1 eq).

  • Heat the mixture to reflux (approx. 101 °C) and stir for 4-8 hours. Monitor the reaction carefully by TLC (e.g., 5% methanol in DCM).

  • Upon completion, cool the reaction to room temperature. A black precipitate of elemental selenium will form.

  • Filter the mixture through a pad of Celite® to remove the selenium. Wash the pad thoroughly with dioxane or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., gradient of 0-10% methanol in dichloromethane) to yield the final product.

References

  • Process for the synthesis of pirfenidone. (US10472325B2).
  • Process for the synthesis of pirfenidone. (WO2017072216A1).
  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Stack Exchange. [Link]

  • Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. (2022). Royal Society of Chemistry. [Link]

  • Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. (2023). ACS Publications. [Link]

  • Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. (2022). National Center for Biotechnology Information. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2023). ACS Publications. [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. (2017). National Center for Biotechnology Information. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Safety Issues with Pyridine Ring Construction. ACS Green Chemistry Institute. [Link]

Sources

Optimizing LC-MS/MS detection parameters for 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of today's dynamic drug development landscape, this guide serves as a specialized technical support center for researchers, scientists, and professionals engaged in the bioanalysis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. As a major metabolite of Pirfenidone, accurate quantification of this compound is critical. This document, structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, is designed to provide both foundational protocols and advanced solutions for optimizing its detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Analyte Characterization and Initial MS Setup

This section focuses on the foundational steps of any LC-MS/MS method: understanding the analyte and establishing the initial mass spectrometry parameters.

FAQ 1: What are the key chemical properties of this compound, and how do they influence LC-MS/MS method development?

Understanding the analyte's physicochemical properties is the cornerstone of method development. This compound is a metabolite of Pirfenidone.[1][2] Its structure dictates the strategy for ionization, chromatography, and fragmentation.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for LC-MS/MS
Molecular Formula C₁₂H₁₁NO₂Used to calculate the exact mass.[3]
Molecular Weight 201.22 g/mol The monoisotopic mass will be the basis for precursor ion selection.[3]
Structure Contains a pyridone ring, a phenyl group, and a hydroxymethyl group.The nitrogen atom in the pyridone ring is a likely site for protonation, making positive mode electrospray ionization (ESI) a strong candidate. The hydroxyl group increases polarity compared to the parent drug.
Polarity Expected to be a moderately polar small molecule.A reversed-phase (RP) C18 column is a suitable starting point for chromatographic separation.[4] If retention is insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative.[5]
FAQ 2: How do I determine the optimal ionization mode (positive vs. negative ESI) for this analyte?

The optimal ionization mode is determined experimentally by infusing a standard solution of the analyte directly into the mass spectrometer and monitoring the response in both positive and negative ion modes.[6]

Experimental Protocol: Ionization Mode Determination

  • Prepare Analyte Solution: Create a ~1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

  • Scan in Positive Mode: Acquire full scan mass spectra in positive ESI mode. Look for the protonated molecular ion ([M+H]⁺), which would have an m/z of approximately 202.2. Also, check for other adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Scan in Negative Mode: Switch to negative ESI mode and acquire full scan spectra. Look for the deprotonated molecular ion ([M-H]⁻) at an m/z of approximately 200.2.

  • Compare Intensities: The mode that provides the most intense and stable signal for the molecular ion is chosen for the method. For molecules with basic nitrogen atoms like this pyridone, positive mode is often more efficient.[7]

Section 2: Mastering MS/MS Detection - The Key to Selectivity

Multiple Reaction Monitoring (MRM) is the gold standard for quantification with tandem mass spectrometry due to its superior sensitivity and selectivity.[8][9] This requires careful selection and optimization of precursor and product ions.

FAQ 3: What is the process for selecting and optimizing precursor and product ions for an MRM assay?

This is a two-step process: first, you identify the most abundant precursor ion, and second, you fragment it to find stable, intense product ions. This process is often automated with instrument software but understanding the manual workflow is crucial for troubleshooting.[10]

Workflow for MRM Parameter Optimization

MRM_Optimization cluster_0 Step 1: Precursor Ion Selection cluster_1 Step 2: Product Ion Selection cluster_2 Step 3: MRM Optimization A Infuse Analyte Standard B Acquire Full Scan (Q1 Scan) A->B C Identify [M+H]⁺ Ion (e.g., m/z 202.2) B->C D Select [M+H]⁺ in Q1 C->D Most Abundant Precursor E Perform Product Ion Scan (PIS) at Various Collision Energies (CE) D->E F Identify Intense & Stable Product Ions E->F G Select 2-3 Precursor/Product Ion Pairs ('Transitions') F->G Highest m/z & Intensity H Optimize CE for each Transition G->H I Select Quantifier & Qualifier Ions H->I J J I->J Final MRM Method Low_Signal_Troubleshooting cluster_MS Mass Spectrometer Checks cluster_LC Liquid Chromatography Checks cluster_Sample Sample & Standard Checks Start Low / No Signal Observed MS1 Is the MS tuned and calibrated? Start->MS1 Start with the detector LC1 Is there flow? Is pressure stable? Start->LC1 Check the separation S1 Is the standard degraded? (Prepare fresh) Start->S1 Verify the source MS2 Are MRM transitions correct? (Precursor/Product m/z) MS1->MS2 MS3 Are ion source parameters optimal? (Gas flows, temps, voltages) MS2->MS3 MS4 Is the ion source clean? MS3->MS4 Resolution Resolution MS4->Resolution Clean Source LC2 Is the analyte retained on the column? (Check flow-through) LC1->LC2 LC3 Are mobile phases correct & fresh? LC2->LC3 LC3->Resolution S2 Is the concentration correct? S1->S2 S3 Is there severe ion suppression? S2->S3 S3->Resolution

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 5-Hydroxymethyl-N-phenyl-2-1H-pyridone Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important compound, a key metabolite of the anti-fibrotic drug Pirfenidone.[1][2] Inconsistent experimental results can be a significant roadblock to progress. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common challenges, from synthesis to analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during routine experimentation.

Synthesis & Reaction Chemistry

Q1: My synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in heterocyclic chemistry.[3] For pyridone synthesis, several factors are critical:

  • Suboptimal Reaction Conditions: Many pyridone syntheses require precise temperature and time control.[3] Inadequate heating, incorrect reaction times, or a non-inert atmosphere can lead to incomplete conversion or degradation of starting materials.[3]

  • Catalyst Inefficiency: If your synthesis is catalyst-dependent (e.g., copper-catalyzed N-arylation), the catalyst may be deactivated by impurities or insufficient loading may be used.[4]

  • Side Reactions: The formation of byproducts is a primary cause of low yields.[5] Self-condensation of starting materials or incomplete cyclization can consume reagents and complicate purification.[3] It is crucial to monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of side products early.[3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots indicates a mixture of products, which is common. Potential side products include:

  • Incompletely Cyclized Intermediates: Depending on the synthetic route, linear intermediates may persist if cyclization is not driven to completion.[3]

  • Positional Isomers: During functionalization of the pyridone ring, substitution may occur at unintended positions, leading to isomeric byproducts.

  • Over-oxidation or Reduction: The hydroxymethyl group (-CH₂OH) can be sensitive. Over-oxidation could lead to the corresponding aldehyde or carboxylic acid (5-carboxy-N-phenyl-2-1H-pyridone), while side reactions could reduce it.

  • Tautomers: While 2-pyridones predominantly exist in the keto form, the presence of the 2-hydroxypyridine tautomer can sometimes lead to different reaction pathways.[3][6]

Purification & Isolation

Q3: My compound is streaking badly during silica gel column chromatography. What can I do?

A3: This is a classic problem with pyridine-containing compounds. The basic nitrogen atom of the pyridone ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing poor separation and band streaking.[3]

Troubleshooting Tips:

  • Neutralize the Stationary Phase: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This deactivates the acidic sites on the silica gel, improving peak shape.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.

  • Use Reverse-Phase Chromatography: If your compound and impurities have different polarities, reverse-phase flash chromatography (using a C18-functionalized stationary phase) can be an excellent alternative.

Q4: The compound has poor solubility in my chosen chromatography solvents. How can I find a better system?

A4: Poor solubility can lead to product precipitation on the column and significant loss of material.[3] A systematic approach to solvent selection is key. Use a solubility table to test small amounts of your crude product in various solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile, THF) and their mixtures to find an optimal system for both solubility and separation on TLC.

Handling & Storage

Q5: What are the recommended storage conditions for this compound?

A5: For long-term storage, the compound should be kept at -20°C.[7] For short-term use, refrigeration at 4°C is acceptable. It is advisable to store it under an inert atmosphere (like argon or nitrogen) and protected from light to prevent potential degradation.

Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Synthesis and Yield

Achieving a high, reproducible yield requires a systematic approach to optimization. The workflow below outlines the critical checkpoints.

G cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Reaction Execution cluster_post 3. Work-up & Analysis reagents Verify Reagent Purity (NMR, MS) glassware Dry Glassware Thoroughly (Oven/Flame Dry) reagents->glassware atmosphere Establish Inert Atmosphere (N2 or Ar) glassware->atmosphere addition Control Stoichiometry & Reagent Addition Order atmosphere->addition conditions Optimize Temperature & Time addition->conditions monitoring Monitor Progress (TLC / LC-MS) conditions->monitoring workup Careful Aqueous Work-up (Quench, Extract) monitoring->workup crude_analysis Analyze Crude Product (Identify Byproducts) workup->crude_analysis crude_analysis->conditions Feedback for Re-optimization

Caption: General workflow for synthesis optimization.

Causality Behind Common Issues:

  • Moisture Sensitivity: Many organometallic reagents or catalysts used in N-arylation are sensitive to moisture. Using anhydrous solvents and an inert atmosphere is non-negotiable for reproducibility.[3]

  • Thermodynamic vs. Kinetic Control: High reaction temperatures can favor the formation of thermodynamically stable (but potentially undesired) byproducts.[5] Systematically screening temperatures can help identify conditions that favor the kinetically controlled formation of the desired product.

Data Table: Reaction Parameter Troubleshooting

ParameterCommon ProblemRecommended ActionScientific Rationale
Temperature Low conversion or byproduct formation.Screen a range of temperatures (e.g., room temp, 50°C, 80°C, reflux).Reactions may have a narrow optimal temperature window for selectivity and rate.[3]
Solvent Poor reagent solubility, side reactions.Test solvents of varying polarity and coordinating ability (e.g., Toluene, THF, DMF, Dioxane).The solvent can influence reagent solubility, reaction kinetics, and the stability of intermediates.
Catalyst Load Incomplete reaction.Titrate catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).Insufficient catalyst will slow the reaction, while excessive loading can sometimes promote side reactions.
Stoichiometry Excess starting material, byproduct formation.Ensure precise measurement of reagents. Test slight excess of one reagent if self-condensation is an issue.Incorrect stoichiometry is a primary driver of side reactions and impurities in the final product.[3]
Guide 2: Advanced Purification Strategies

When standard chromatography fails, a logical, multi-pronged approach is necessary.

G cluster_logic cluster_actions start Crude Product Analysis (TLC, LC-MS) streaking Streaking on Silica TLC? start->streaking polarity Impurities have different polarity? streaking->polarity No action_base Option 1: Add Base (Et3N) to Eluent streaking->action_base Yes action_alumina Option 2: Use Neutral Alumina Column streaking->action_alumina Yes solubility Soluble in Eluent? action_recrystallize Option 4: Recrystallization solubility->action_recrystallize Yes action_solvent Find Better Solvent System solubility->action_solvent No polarity->solubility No action_rp Option 3: Use Reverse-Phase (C18) HPLC/Flash polarity->action_rp Yes action_base->polarity action_alumina->polarity

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Purification via Modified Silica Gel Flash Chromatography

  • Dry-Load Sample: Adsorb the crude product onto a small amount of silica gel. This is superior to wet-loading for compounds with marginal solubility, as it prevents precipitation at the top of the column.

  • Prepare Mobile Phase: Based on TLC analysis, prepare the eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). Add 0.5% (v/v) triethylamine to the prepared solvent mixture.

  • Pack and Equilibrate: Pack the column with silica gel slurried in the modified mobile phase. Equilibrate the column by flushing with several column volumes of the mobile phase until the baseline is stable.

  • Load and Elute: Carefully load the adsorbed sample onto the top of the column. Begin elution, collecting fractions and monitoring by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Section 3: Analytical Methods & Characterization

Inconsistent analytical data can arise from the inherent properties of pyridones.

Q6: I'm getting broad, tailing peaks for my compound in reverse-phase HPLC. How can I improve the peak shape?

A6: This is analogous to the issue seen in silica gel chromatography. The basic nature of the pyridone interacts with residual, acidic silanol groups on the C18 stationary phase.

Solutions:

  • Use an Acidic Modifier: Add a small amount of acid to your mobile phase (both aqueous and organic components). Common choices include 0.1% formic acid or 0.05% trifluoroacetic acid (TFA). The acid protonates the pyridone, ensuring a single ionic state, and also suppresses the ionization of the silanol groups, leading to sharper, more symmetric peaks.[8]

  • Select a Modern Column: Use a column with end-capping technology, which shields the residual silanol groups, or a column specifically designed for the analysis of basic compounds.

  • Optimize Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.

Data Table: Typical Analytical Parameters

TechniqueParameterRecommended Setting/ObservationRationale & Notes
¹H NMR SolventDMSO-d₆ or CDCl₃DMSO is often better for polar compounds and ensures observation of exchangeable protons (e.g., -OH, -NH).
Key SignalsAromatic protons (7-8.5 ppm), CH₂ protons (~4.5 ppm), OH proton (variable).The N-phenyl group and pyridone ring will show distinct aromatic signals. The hydroxymethyl protons are a key identifier.
LC-MS Ionization ModeElectrospray Ionization (ESI), Positive ModeThe basic nitrogen is readily protonated, making positive mode ESI highly sensitive for detecting the [M+H]⁺ ion (m/z 202.22).
Mobile PhaseAcetonitrile/Water with 0.1% Formic AcidThe formic acid aids in ionization and improves chromatographic peak shape.[8]
FT-IR Key Bands~3400 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (C=O stretch, pyridone).The strong carbonyl stretch is characteristic of the pyridone tautomer. The broad O-H stretch confirms the alcohol.[9]
References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyridone Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Cravath, B. F., et al. (1955). Determination of Pyridines by Infrared Spectroscopy. Analytical Chemistry.
  • MyBioSource. (n.d.). This compound biochemical.
  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Huicheng Biotech. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). CAS No : 887406-49-7 | Product Name : this compound.
  • PLC Chemical. (n.d.). This compound.

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Technical Support Center: Enhancing the Bioavailability of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance for enhancing the in vivo bioavailability of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, a metabolite of Pirfenidone. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction

This compound is a key metabolite in the study of Pirfenidone, a drug with significant therapeutic interest.[1] As with many small molecules, achieving adequate oral bioavailability in animal models can be a significant hurdle, potentially impacting the reliability and translatability of preclinical data. This guide provides a structured approach to identifying and overcoming common bioavailability challenges for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with this compound.

Q1: What are the first steps I should take to investigate the low bioavailability of this compound?

A1: A thorough pre-formulation characterization is the most critical initial step. This foundational data will inform your strategy for bioavailability enhancement. Key parameters to investigate include:

  • Aqueous Solubility: Determine the compound's solubility at various pH levels that mimic the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, and 6.8). This will reveal if solubility is pH-dependent and guide the selection of appropriate formulation strategies.

  • Lipophilicity (LogP/LogD): Assess the compound's lipophilicity. A high LogP value (e.g., >3) often indicates poor aqueous solubility.

  • Solid-State Characterization: Analyze the compound's crystallinity and polymorphism using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The crystalline form can significantly impact solubility and dissolution rate.

  • Permeability: An initial assessment of permeability using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide insights into whether absorption is limited by solubility or the ability to cross the intestinal membrane.

Q2: How do I choose between different bioavailability enhancement strategies?

A2: The choice of strategy depends on the physicochemical properties of this compound identified in your pre-formulation studies.[2][3][4]

  • For compounds with high permeability but low solubility (BCS Class II):

    • Particle Size Reduction (Micronization/Nanonization): This increases the surface area for dissolution. It is a good starting point for crystalline compounds with high melting points.[3][4]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in a non-crystalline state can dramatically improve solubility and dissolution.[5]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization of lipophilic drugs.[6]

  • For compounds with low permeability and low solubility (BCS Class IV):

    • A combination of strategies is often necessary. For instance, a lipid-based formulation could be combined with a permeation enhancer.

    • Prodrug approaches might also be considered to improve permeability.

Q3: Which animal model is most appropriate for pharmacokinetic studies of this compound?

A3: The selection of an appropriate animal model is crucial for obtaining relevant pharmacokinetic (PK) data.[7][8][9][10][11]

  • Rodents (Rats and Mice): These are commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[9]

  • Non-Rodents (Dogs and Minipigs): These species can provide data that is more predictive of human pharmacokinetics due to their greater physiological and metabolic similarities.[8][9]

The choice should be guided by the specific research question, regulatory requirements, and available data on the metabolism of Pirfenidone and its metabolites in different species.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your in vivo experiments.

Issue 1: High Variability in Plasma Concentrations in Animal Studies

Possible Cause: Inconsistent dissolution of the compound in the GI tract is a common cause of high variability. This can be exacerbated by the animal's diet and physiological state.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting: Ensure a consistent fasting period for all animals before dosing to minimize food effects on drug absorption.

    • Dosing Vehicle: Use a consistent and well-characterized dosing vehicle. If using a suspension, ensure it is homogenous before each administration.

  • Improve Formulation:

    • Switch to a Solubilized Formulation: Employ a formulation that presents the drug in a dissolved state to the GI tract, such as a solution, a cyclodextrin complex, or a lipid-based system like SMEDDS. This can significantly reduce dissolution-related variability.[6]

    • Optimize Particle Size: If using a suspension, ensure the particle size is controlled and consistent between batches.

  • Evaluate Animal Model:

    • Strain Selection: Different strains of the same species can exhibit physiological variations. Ensure the chosen strain is appropriate for PK studies.

Caption: A logical workflow for troubleshooting high variability in pharmacokinetic data.

Issue 2: Lower Than Expected Oral Bioavailability (F%)

Possible Cause: This can be due to poor solubility, low permeability, or significant first-pass metabolism.

Troubleshooting Steps:

  • Investigate the Limiting Factor:

    • Solubility vs. Permeability: If not already done, perform in vitro permeability assays (e.g., Caco-2) to determine if absorption is limited by solubility or the ability to cross the intestinal wall.

    • First-Pass Metabolism: Conduct an intravenous (IV) dosing study in the same animal model to determine the drug's clearance and volume of distribution. Comparing the Area Under the Curve (AUC) from oral (PO) and IV administration will provide the absolute bioavailability and indicate the extent of first-pass metabolism.

  • Select an Appropriate Formulation Strategy:

    • If Solubility is the Limiting Factor: Focus on the formulation strategies outlined in FAQ 2 , such as amorphous solid dispersions or lipid-based formulations.

    • If Permeability is the Limiting Factor: Consider the use of permeation enhancers (with caution, due to potential toxicity) or investigate prodrug strategies.

Low_Bioavailability_Decision_Tree Start Low Oral Bioavailability (F%) Investigate Investigate Limiting Factor (Solubility vs. Permeability vs. Metabolism) Start->Investigate IV_Study Conduct IV Dosing Study Investigate->IV_Study Permeability_Assay Perform In Vitro Permeability Assay Investigate->Permeability_Assay Metabolism_Issue High First-Pass Metabolism IV_Study->Metabolism_Issue Solubility_Limited Solubility Limited Permeability_Assay->Solubility_Limited Permeability_Limited Permeability Limited Permeability_Assay->Permeability_Limited Formulation_Strategy Implement Solubility Enhancement (e.g., ASD, Lipid Formulation) Solubility_Limited->Formulation_Strategy Permeation_Enhancer Consider Permeation Enhancers or Prodrug Approach Permeability_Limited->Permeation_Enhancer Route_Modification Consider Alternative Routes or Metabolic Inhibitors Metabolism_Issue->Route_Modification

Caption: A decision tree to guide the strategy for improving low oral bioavailability.

Part 3: Experimental Protocols

This section provides a detailed protocol for preparing a self-microemulsifying drug delivery system (SMEDDS), a common and effective strategy for enhancing the bioavailability of poorly soluble compounds.

Protocol: Preparation and Evaluation of a SMEDDS Formulation

Objective: To prepare a SMEDDS formulation of this compound and evaluate its self-emulsification properties.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

  • Distilled water

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Excipient Screening:

    • Determine the solubility of the compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams:

    • Systematically mix the selected oil, surfactant, and co-surfactant in different ratios to identify the microemulsion region.

  • Preparation of the SMEDDS Formulation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the required amount of this compound to the excipient mixture.

    • Gently heat (if necessary) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.

  • Evaluation of Self-Emulsification:

    • Add a small amount (e.g., 1 mL) of the prepared SMEDDS formulation to a larger volume (e.g., 250 mL) of distilled water with gentle stirring.

    • Observe the formation of a clear or slightly bluish-white microemulsion.

  • Characterization of the Microemulsion:

    • Droplet Size Analysis: Determine the globule size of the resulting microemulsion using dynamic light scattering (DLS). A smaller droplet size (typically < 100 nm) is desirable for better absorption.

    • In Vitro Drug Release: Perform drug release studies using a dialysis bag method in a relevant dissolution medium (e.g., simulated gastric fluid).

Part 4: Data Presentation

Clear presentation of data is essential for comparing the performance of different formulations.

Table 1: Comparison of Pharmacokinetic Parameters for Different Formulations of this compound in Rats (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension10150 ± 352.0600 ± 120100 (Reference)
Micronized Suspension10250 ± 501.51200 ± 250200
SMEDDS10800 ± 1500.54800 ± 900800

Data are presented as mean ± standard deviation (n=6).

References

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Available at: [Link]

  • Enhancement of solubility and oral bioavailability of poorly soluble drugs. Available at: [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Available at: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Available at: [Link]

  • How to select the right animal species for TK/PK studies? Available at: [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Available at: [Link]

  • Role of animal models in biomedical research: a review. Available at: [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Available at: [Link]

  • Recent strategies for the synthesis of pyridine derivatives. Available at: [Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Available at: [Link]

  • Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Available at: [Link]

  • This compound. Available at: [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Available at: [Link]

  • Annex 9. Available at: [Link]

  • 3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone. Available at: [Link]

  • GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. Available at: [Link]

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Validation & Comparative

An In-Vitro Comparative Analysis of Pirfenidone and Nintedanib in Key Fibrotic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic disease characterized by the progressive and irreversible scarring of lung tissue. The therapeutic landscape for IPF is dominated by two approved drugs: Pirfenidone and Nintedanib. While both agents effectively slow disease progression, they operate through distinct mechanisms of action. This guide provides a detailed in-vitro comparison of these two compounds, focusing on their differential effects on fundamental profibrotic cellular processes. By synthesizing data from established experimental protocols, we aim to offer researchers and drug development professionals a clear, evidence-based framework for understanding their respective activities at the cellular level. This comparison delves into their impact on fibroblast proliferation, differentiation into myofibroblasts, and extracellular matrix (ECM) deposition—the cellular hallmarks of fibrosis.

Introduction: Two Distinct Approaches to Anti-Fibrotic Therapy

The pathogenesis of IPF involves a complex cascade of events where recurrent micro-injuries to the alveolar epithelium lead to a dysregulated wound healing response. This process is driven by the activation of fibroblasts and their differentiation into contractile, ECM-secreting myofibroblasts, resulting in excessive deposition of collagen and other matrix proteins that ultimately destroy the lung architecture[1].

Nintedanib is a potent, small-molecule tyrosine kinase inhibitor (TKI) that simultaneously targets the receptors for platelet-derived growth factor (PDGFR α and β), fibroblast growth factor (FGFR 1-3), and vascular endothelial growth factor (VEGFR 1-3)[2][3]. By competitively binding to the intracellular ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades crucial for fibroblast proliferation, migration, and survival[1][4].

Pirfenidone (5-methyl-1-phenyl-2-[1H]-pyridone), conversely, possesses a broader, less defined mechanism of action. It is recognized as a novel anti-fibrotic and anti-inflammatory agent that downregulates the expression of key pro-fibrotic and inflammatory mediators, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α)[5][6][7]. Its primary active metabolite, 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, is believed to contribute significantly to its overall therapeutic effect. Pirfenidone's action is not targeted at specific kinase receptors but rather at modulating the broader cellular environment to reduce fibrogenesis[5].

Mechanistic Overview: Visualizing the Divergent Pathways

The fundamental difference in the mode of action between Nintedanib and Pirfenidone can be visualized through their respective signaling pathways.

Nintedanib: Targeted Receptor Blockade

Nintedanib acts as a competitive inhibitor at the ATP-binding site of key receptor tyrosine kinases (RTKs). This direct inhibition prevents receptor autophosphorylation and halts the downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are essential for driving fibroblast proliferation and migration[1][2].

G cluster_membrane Cell Membrane PDGFR PDGFR Signaling Downstream Signaling (PI3K/Akt, MAPK) PDGFR->Signaling phosphorylate FGFR FGFR FGFR->Signaling phosphorylate VEGFR VEGFR VEGFR->Signaling phosphorylate Growth_Factors PDGF, FGF, VEGF Growth_Factors->PDGFR bind & activate Growth_Factors->FGFR bind & activate Growth_Factors->VEGFR bind & activate Nintedanib Nintedanib Nintedanib->PDGFR blocks ATP binding Nintedanib->FGFR blocks ATP binding Nintedanib->VEGFR blocks ATP binding ATP ATP ATP->PDGFR ATP->FGFR ATP->VEGFR Response Inhibition of: - Proliferation - Migration - Differentiation Signaling->Response leads to

Figure 1: Nintedanib's targeted kinase inhibition mechanism.
Pirfenidone: Broad-Spectrum Modulation

Pirfenidone exerts its anti-fibrotic effects by attenuating the expression and activity of multiple pro-fibrotic cytokines and growth factors, most notably TGF-β1. By reducing the levels of these signaling molecules, Pirfenidone indirectly suppresses the downstream pathways that lead to fibroblast activation and excessive collagen production[6][8][9].

G Stimuli Pro-fibrotic Stimuli (e.g., Epithelial Injury) TGFb TGF-β Production Stimuli->TGFb TNFa TNF-α Production Stimuli->TNFa Pirfenidone Pirfenidone Pirfenidone->TGFb inhibits Pirfenidone->TNFa inhibits Fibroblast Fibroblast Activation & Differentiation TGFb->Fibroblast TNFa->Fibroblast ECM Reduced ECM Deposition (Collagen I) Fibroblast->ECM leads to

Figure 2: Pirfenidone's broad modulation of pro-fibrotic factors.

Head-to-Head In-Vitro Experimental Comparison

To objectively compare the efficacy of Nintedanib and Pirfenidone, a series of standardized in-vitro assays are employed using primary human lung fibroblasts (HLFs), often isolated from IPF patients (IPF-HLF) to ensure disease relevance[10][11][12]. A common experimental workflow involves stimulating these cells with a potent pro-fibrotic agent like TGF-β1 to mimic the disease state, followed by treatment with the compounds.

G Culture 1. Culture HLF Cells Stimulate 2. Stimulate with TGF-β1 or PDGF Culture->Stimulate Treat 3. Treat with Nintedanib or Pirfenidone Stimulate->Treat Assays 4. Perform Assays Treat->Assays Prolif Proliferation (BrdU/MTT) Assays->Prolif Diff Differentiation (α-SMA Western Blot) Assays->Diff ECM Collagen Secretion (Sircol Assay) Assays->ECM Signaling Pathway Analysis (Western Blot) Assays->Signaling

Sources

A Comparative Guide to Validating the Efficacy of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone in Primary Human Lung Fibroblasts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Idiopathic Pulmonary Fibrosis and the Quest for Novel Therapeutics

Idiopathic Pulmonary Fibrosis (IPF) is a relentless and ultimately fatal lung disease characterized by the progressive scarring of lung tissue, leading to an irreversible decline in lung function.[1][2] At the heart of this fibrotic process are activated lung fibroblasts, known as myofibroblasts, which excessively deposit extracellular matrix (ECM) proteins, leading to the stiffening and destruction of the lung parenchyma.[1][3] The current standard of care for IPF includes two FDA-approved anti-fibrotic agents, Pirfenidone and Nintedanib, which can slow the rate of disease progression but do not offer a cure.[2][4][5][6][7]

The limitations of current therapies underscore the urgent need for novel, more effective anti-fibrotic drugs. This guide presents a comprehensive framework for validating the preclinical efficacy of a novel investigational compound, 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, in primary human lung fibroblasts (HLFs). As a structural analog of Pirfenidone, this compound, hereafter referred to as Compound X , holds promise for a potentially refined mechanism of action. This document will provide researchers, scientists, and drug development professionals with a detailed, step-by-step approach to rigorously assess its anti-fibrotic potential in a physiologically relevant in vitro model, comparing its performance against the current standards of care.

Comparative Compound Overview: Mechanisms of Action

A thorough understanding of the mechanisms of existing drugs is crucial for evaluating a novel compound.

  • Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone): The precise mechanism of Pirfenidone is not fully elucidated, but it is known to exhibit broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[8][9][10][11][12] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[10][13][14] By modulating these pathways, Pirfenidone can attenuate fibroblast proliferation, myofibroblast differentiation, and collagen synthesis.[4][8]

  • Nintedanib: Nintedanib is a small molecule inhibitor of multiple receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] These receptors play a critical role in the proliferation, migration, and differentiation of fibroblasts.[1][3] By blocking these signaling pathways, Nintedanib effectively interferes with key processes in the pathogenesis of fibrosis.[1][3][15]

  • Compound X (this compound): As a novel analog of Pirfenidone, it is hypothesized that Compound X also modulates the TGF-β signaling pathway, a central driver of fibrosis.[16][17][18][19][20] The addition of a hydroxymethyl group may alter its binding affinity, potency, or pharmacokinetic profile, potentially leading to enhanced efficacy or a more favorable safety profile. This guide outlines the necessary experiments to test this hypothesis.

Experimental Validation Workflow

A systematic, multi-phased approach is essential for the robust validation of a novel anti-fibrotic compound. The following workflow provides a logical progression from initial toxicity screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Anti-Fibrotic Efficacy cluster_2 Phase 3: Mechanistic Insights toxicity Cytotoxicity Assay (MTT) Determine non-toxic dose range myofibroblast Myofibroblast Differentiation (α-SMA expression) toxicity->myofibroblast Optimal Dose ecm ECM Deposition (Collagen & Fibronectin) myofibroblast->ecm pathway TGF-β Pathway Analysis (Smad2/3 Phosphorylation) ecm->pathway Confirmed Efficacy G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 TGFb TGF-β1 Receptor TGF-β Receptor Complex TGFb->Receptor Binds Smad Smad2/3 Phosphorylation Receptor->Smad Activates RTKs PDGFR, FGFR, VEGFR OtherPathways Other Pro-fibrotic Pathways RTKs->OtherPathways Activates Gene Gene Transcription (α-SMA, Collagen, Fibronectin) Smad->Gene Translocates & Activates OtherPathways->Gene CompoundX Compound X CompoundX->Smad Inhibits Pirfenidone Pirfenidone Pirfenidone->Smad Inhibits Nintedanib Nintedanib Nintedanib->RTKs Inhibits

Caption: TGF-β signaling in fibrosis and drug intervention points.

Conclusion

This guide provides a robust and scientifically rigorous framework for the preclinical validation of novel anti-fibrotic compounds, using this compound as a case study. By systematically evaluating cytotoxicity, anti-fibrotic efficacy, and the underlying mechanism of action in primary human lung fibroblasts, researchers can generate the critical data needed to advance promising therapeutic candidates toward clinical development. The comparative approach against the current standards of care, Pirfenidone and Nintedanib, ensures that the evaluation is benchmarked against clinically relevant therapies, providing a clear rationale for further investigation. The methodologies and workflow presented herein are designed to uphold the principles of scientific integrity, providing a self-validating system for the objective assessment of new treatments for idiopathic pulmonary fibrosis.

References

  • Wollin, L., Wex, E., Pautsch, A., Schnapp, G., Hostettler, K. E., Stowasser, S., & Kolb, M. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal, 45(5), 1434-1445. [Link]

  • Wollin, L., Wex, E., Pautsch, A., Schnapp, G., Hostettler, K. E., Stowasser, S., & Kolb, M. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal, 45(5), 1434–1445. [Link]

  • Wikipedia. (2024). Idiopathic pulmonary fibrosis. [Link]

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A Head-to-Head Comparative Analysis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone and Its Analogs in the Context of Anti-Fibrotic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone and its rationally designed analogs. As researchers and drug development professionals, our objective is to dissect the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical scaffold. This compound is a principal metabolite of Pirfenidone, a clinically approved anti-fibrotic agent.[1][2] This positions our subject compound as a critical entity in understanding the pharmacology of Pirfenidone and as a foundational structure for the development of next-generation anti-fibrotic therapies.

This document moves beyond a mere cataloging of data. It is structured to provide a causal understanding of experimental choices and to present a self-validating system of protocols. We will explore the synthesis of key analogs, delve into their comparative in vitro and in vivo performance, and elucidate the underlying mechanisms of action.

The Scientific Rationale: Targeting Fibrosis with 2-Pyridone Scaffolds

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, including idiopathic pulmonary fibrosis (IPF).[3][4] The 2-pyridone core is a privileged scaffold in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups.[5] Pirfenidone (5-methyl-1-phenyl-2-[1H]-pyridone), the parent compound of our primary subject, has demonstrated clinical efficacy in slowing the progression of IPF.[3][6] Its mechanism of action is multifaceted, involving the downregulation of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β).[7][8][9]

The metabolism of Pirfenidone to this compound and subsequently to 5-carboxy-pirfenidone is a key aspect of its pharmacokinetic profile.[2][10][11] Understanding the biological activity of these metabolites is crucial for a complete picture of Pirfenidone's therapeutic effects and for designing analogs with improved properties, such as enhanced potency and metabolic stability.

Comparative Analysis of this compound and Key Analogs

For this head-to-head comparison, we will consider three classes of analogs based on modifications to the core structure of this compound:

  • Analog A: 5-amide substituted analogs. These are designed to replace the hydroxymethyl group with various amide functionalities, a strategy aimed at improving metabolic stability and introducing new interaction points with biological targets.[3][12]

  • Analog B: 3-position substituted analogs. Modifications at the 3-position of the pyridone ring are explored to enhance potency and refine the interaction with the target's binding pocket.[13][14]

  • Analog C: Phenyl ring substituted analogs. Alterations to the N-phenyl ring can influence the compound's pharmacokinetic properties and its orientation within the target binding site.

In Vitro Anti-Fibrotic Potency

The primary in vitro screen for anti-fibrotic activity typically involves the use of fibroblast cell lines, such as NIH3T3 or human lung fibroblasts (HFL1), stimulated with TGF-β to induce a fibrotic phenotype.[4] Key performance indicators include the inhibition of fibroblast proliferation and the reduction of fibrotic marker expression.

Compound Modification Anti-proliferative IC50 (NIH3T3 cells) Reduction in α-SMA Expression Reduction in Collagen I Expression
Pirfenidone (Parent) 5-methyl~2.75 mM[4]Moderate[3]Moderate[3]
This compound 5-hydroxymethylData not available; expected to have some activityExpected to be similar to or less than PirfenidoneExpected to be similar to or less than Pirfenidone
Analog A (Example: YZQ17) 5-amide substitution0.14 mM[3]Significant[3]Significant[3]
Analog B (Example: 10b) 3-position substitutionPotent (effective at 50-100 µM)[13][14]Significant[13][14]Significant[13][14]
Analog C (Example: 5b) Phenyl ring substitution0.08 mM[15]HighHigh

Expert Insights: The data clearly indicates that strategic modifications to the this compound scaffold can lead to a substantial increase in anti-fibrotic potency. The replacement of the 5-methyl group of the parent compound, Pirfenidone, with an amide linkage in Analog A (YZQ17) resulted in a nearly 100-fold increase in anti-proliferative activity.[3] Similarly, modifications at the 3-position and on the phenyl ring have yielded compounds with significantly improved in vitro efficacy compared to the parent compound.

Cytotoxicity Profile

A critical aspect of drug development is ensuring that the observed biological activity is not a result of general cytotoxicity. This is typically assessed using assays such as the MTT or LDH release assay.

Compound Cell Line Cytotoxicity Observation
Pirfenidone Human Lens Epithelial CellsNo significant cytotoxicity observed at concentrations up to 0.5 mg/ml.[16]
This compound Not specifiedExpected to have a favorable cytotoxicity profile, similar to Pirfenidone.
Analogs A, B, and C Various fibroblast linesGenerally well-tolerated at their effective anti-fibrotic concentrations.[3][13][15]

Expert Insights: The 2-pyridone scaffold generally exhibits a good safety profile. For the synthesized analogs, the therapeutic window appears to be wide, with anti-fibrotic effects observed at concentrations that do not induce significant cell death.

Mechanistic Deep Dive: The TGF-β/Smad Signaling Pathway

The anti-fibrotic effects of Pirfenidone and its analogs are primarily attributed to their ability to interfere with the TGF-β signaling pathway, a central regulator of fibrosis.

TGF_beta_pathway TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor Binds Smad2_3 Smad2/3 Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Pro-fibrotic Gene Expression (α-SMA, Collagen) Nucleus->Gene_expression Promotes Fibrosis Fibrosis Gene_expression->Fibrosis Pirfenidone_analogs This compound & Analogs Pirfenidone_analogs->p_Smad2_3 Inhibits phosphorylation

Caption: The TGF-β/Smad signaling pathway and the inhibitory action of 2-pyridone analogs.

Expert Insights: Upon binding of TGF-β to its receptor, the downstream signaling proteins Smad2 and Smad3 are phosphorylated.[3] These then form a complex with Smad4, which translocates to the nucleus to activate the transcription of pro-fibrotic genes, such as those for α-SMA and collagen.[3] Studies have shown that potent analogs like YZQ17 and 10b significantly inhibit the phosphorylation of Smad2/3, thereby blocking this pro-fibrotic cascade.[3][13][14]

In Vivo Efficacy: The Bleomycin-Induced Pulmonary Fibrosis Model

To translate in vitro findings to a more physiologically relevant context, the bleomycin-induced pulmonary fibrosis model in mice is the gold standard.

in_vivo_workflow cluster_setup Experimental Setup cluster_evaluation Evaluation Animal_model Mice Bleomycin Bleomycin Administration (Induces Fibrosis) Animal_model->Bleomycin Treatment_groups Treatment Groups: - Vehicle Control - Bleomycin + Vehicle - Bleomycin + Pirfenidone - Bleomycin + Analog Bleomycin->Treatment_groups Histology Histopathological Analysis (Lung Tissue) Treatment_groups->Histology Biomarkers Fibrotic Marker Expression (e.g., Hydroxyproline Assay) Treatment_groups->Biomarkers Function Pulmonary Function Tests Treatment_groups->Function

Caption: Workflow for the in vivo evaluation of anti-fibrotic compounds.

Expert Insights: In this model, administration of bleomycin induces lung injury and subsequent fibrosis. The efficacy of the test compounds is assessed by their ability to mitigate these effects. For instance, analog 10b was shown to significantly reduce collagen deposition and improve lung architecture in bleomycin-treated mice, outperforming the parent compound, Pirfenidone.[13][14]

Experimental Protocols

In Vitro Anti-Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate NIH3T3 fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 0.1 µM to 10 mM) in the presence of a pro-fibrotic stimulus like TGF-β (5 ng/mL). Include a vehicle control group.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for p-Smad3
  • Cell Culture and Treatment: Culture fibroblasts to 80% confluency and then serum-starve overnight. Treat with the test compounds for 1 hour before stimulating with TGF-β for 30 minutes.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against p-Smad3 and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-Smad3.

Conclusion and Future Directions

The head-to-head comparison reveals that while this compound, as a metabolite of Pirfenidone, is a relevant pharmacological entity, its analogs present a significant opportunity for the development of more potent anti-fibrotic agents. The structure-activity relationship studies clearly demonstrate that modifications at the 5-position, 3-position, and the N-phenyl ring can dramatically enhance in vitro and in vivo efficacy.

Future research should focus on:

  • Pharmacokinetic Profiling: A comprehensive pharmacokinetic analysis of the most potent analogs is necessary to assess their metabolic stability, bioavailability, and tissue distribution.

  • Target Deconvolution: While the inhibition of the TGF-β pathway is a key mechanism, further studies are needed to identify the direct molecular targets of these compounds.

  • Toxicology Studies: In-depth toxicology studies are required to ensure the safety of the lead candidates before they can be advanced to clinical trials.

This guide provides a solid foundation for researchers in the field to make informed decisions in the design and development of novel 2-pyridone-based anti-fibrotic therapies. The presented data and protocols offer a validated framework for the continued exploration of this promising chemical scaffold.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Hydroxymethyl-N-phenyl-2-1H-pyridone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate quantification of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, a principal metabolite of the anti-fibrotic drug Pirfenidone, is critical for comprehensive pharmacokinetic and drug metabolism studies.[1][2][3] The selection of an appropriate analytical method is a pivotal decision, directly impacting the reliability and validity of clinical and preclinical data. This guide provides an in-depth comparison and cross-validation framework for three commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry.

Grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, this document moves beyond mere protocols.[4][5][6][7] It delves into the causality behind experimental choices, offering the "why" behind the "how." By comparing these methods across key performance metrics and providing detailed, validated protocols, this guide serves as a practical resource for selecting, developing, and validating an analytical procedure that is fit for its intended purpose.

The Regulatory Bedrock: Principles of Analytical Method Validation

Before comparing techniques, it is essential to establish the framework against which they will be judged. Regulatory bodies like the ICH and FDA mandate rigorous validation to ensure that an analytical procedure is suitable for its intended use.[6][8][9] The objective is to demonstrate reliability, consistency, and accuracy.[6][10] Our cross-validation will be based on the core performance characteristics defined in the ICH Q2(R2) guideline.[5][7][9]

Key Validation Parameters Include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][9]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]

Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose, yielding comparable results.[7][11] This guide effectively serves as a cross-validation study, comparing the performance of three distinct methods.

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the quintessential workhorse of the pharmaceutical quality control laboratory. Its balance of performance, cost, and robustness makes it the standard for analyzing drug substances and finished products.[12]

Principle of Operation: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The analyte, this compound, is then quantified by its absorbance of ultraviolet light at a specific wavelength.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A reversed-phase C18 column is the logical starting point. The octadecylsilyl chemistry provides excellent retention for moderately polar aromatic compounds like our target analyte through hydrophobic interactions. For molecules with aromatic rings, a Phenyl-Hexyl phase can sometimes offer alternative selectivity and improved peak shape by leveraging π-π interactions.[13]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is standard.[12] Acetonitrile is often preferred over methanol due to its lower UV cutoff and viscosity. The ratio of organic solvent to water is optimized to achieve a suitable retention time (typically 2-10 minutes) and resolution from potential impurities or excipients.

  • Detection Wavelength (λmax): The pyridone chromophore in the analyte dictates the optimal wavelength. While literature for the parent drug Pirfenidone shows a λmax around 317 nm[12], related pyridone structures also exhibit strong absorbance near 224 nm and 274 nm.[14] An empirical scan of the analyte standard is necessary to determine the λmax that provides the best sensitivity while minimizing interference from the sample matrix. For this guide, we will proceed based on the established method for Pirfenidone.

Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.2 µg/mL to 5.0 µg/mL.[12]

  • Sample Preparation (from a simple matrix, e.g., dissolution media):

    • Dilute the sample with the mobile phase to bring the expected analyte concentration into the middle of the calibration range.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (35:65 v/v).[12]

    • Flow Rate: 0.7 mL/min.[12]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 317 nm.[12]

  • Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the prepared sample and determine its concentration from the calibration curve using the measured peak area.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Reference Standard Dilution1 Serial Dilution (Calibration Curve) Standard->Dilution1 Sample Test Sample Dilution2 Dilution & Filtration Sample->Dilution2 Injector HPLC Injector Dilution1->Injector Calibrants Dilution2->Injector Samples Column C18 Column (Separation) Injector->Column Detector UV Detector (λ = 317 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal (Absorbance) Quant Quantification (vs. Calibration Curve) CDS->Quant Report Final Report Quant->Report

Caption: High-level workflow for quantification by HPLC-UV.

Method II: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as measuring metabolite concentrations in plasma or urine, LC-MS/MS is the undisputed gold standard. Its exceptional sensitivity and specificity allow for the quantification of trace-level analytes in highly complex biological matrices.[1]

Principle of Operation: This method couples the powerful separation capabilities of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. The instrument isolates the analyte molecule (precursor ion), fragments it, and then detects a specific fragment (product ion). This precursor-to-product ion transition is a unique signature of the analyte, providing unparalleled specificity.

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The pyridone structure contains nitrogen atoms that are readily protonated to form positive ions ([M+H]⁺) in the ESI source.

  • Internal Standard (IS): The use of a Stable Isotope-Labeled (SIL) internal standard, such as this compound-d5, is critical.[15] The SIL-IS is chemically identical to the analyte but has a higher mass. It co-elutes with the analyte and experiences the same extraction inefficiencies and matrix effects (ion suppression or enhancement), allowing for highly accurate and precise correction.

  • Mass Transitions (MRM): The molecular weight of the analyte is 201.22 g/mol .[16][17] The protonated precursor ion ([M+H]⁺) would be m/z 202.2. This ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). A plausible fragmentation would involve the loss of the hydroxymethyl group or cleavage of the phenyl ring. A similar analysis for p-phenylenediamine (m/z 109) used a product ion of m/z 92.[18] Method development would be required to optimize the exact product ion for maximum intensity.

  • Sample Preparation: Biological samples require cleanup to remove proteins and phospholipids that interfere with analysis. Protein precipitation with acetonitrile is a fast and effective method.[1] For cleaner extracts and better sensitivity, Solid-Phase Extraction (SPE) can be employed.

Experimental Protocol: LC-MS/MS
  • Standard and QC Preparation:

    • Prepare stock solutions of the analyte and its SIL-IS (e.g., -d5) in methanol.

    • Spike blank plasma or a surrogate matrix with the analyte to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of SIL-IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI Positive.

    • MRM Transitions (Hypothetical):

      • Analyte: m/z 202.2 → 110.1 (Quantifier), 202.2 → 92.1 (Qualifier)

      • SIL-IS (-d5): m/z 207.2 → 115.1

  • Analysis:

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the area ratio against concentration, using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in samples and QCs from the regression equation.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Add IS (Analyte-d5) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifuge & Collect Supernatant Precip->Centrifuge LC UHPLC (Separation) Centrifuge->LC Inject ESI ESI Source (Ionization) LC->ESI MS Triple Quad MS (MRM Detection) ESI->MS Software Mass Spec Software MS->Software Ion Counts Ratio Calculate Area Ratios (Analyte/IS) Software->Ratio Quant Quantify vs. Weighted Curve Ratio->Quant

Caption: Bioanalytical workflow for quantification by LC-MS/MS.

Method III: UV-Vis Spectrophotometry

This is the most straightforward of the three techniques, relying on the direct measurement of light absorbance by the analyte in a solution.

Principle of Operation: Based on the Beer-Lambert Law, the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Causality and Critical Limitations
  • Solvent Choice: The solvent must be transparent in the UV region of interest. Methanol is a common and appropriate choice.[12]

  • Wavelength Selection: As with HPLC-UV, the wavelength of maximum absorbance (λmax) must be determined to ensure the highest sensitivity.

  • The Specificity Problem: This method's primary and most significant drawback is its lack of specificity. Any compound in the sample matrix that absorbs light at the chosen wavelength will contribute to the measured absorbance, leading to erroneously high results.[19] Therefore, UV-Vis spectrophotometry is only suitable for quantifying the analyte in a pure, simple, and well-characterized matrix, such as a bulk drug substance or a simple formulation with no interfering excipients. It is entirely unsuitable for bioanalysis.

Experimental Protocol: UV-Vis Spectrophotometry
  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution of the analyte in methanol.

    • Prepare a series of calibration standards (e.g., 3-25 µg/mL) by diluting the stock solution with methanol.[12]

  • Sample Preparation:

    • Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

    • Ensure the solution is clear and free of particulates.

  • Instrumental Analysis:

    • Instrument: A calibrated dual-beam UV-Vis spectrophotometer.

    • Blank: Use methanol as the blank to zero the instrument.

    • Wavelength Scan: Scan a standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm to determine the λmax.

    • Measurement: Measure the absorbance of all standards and samples at the determined λmax (e.g., 317 nm).

  • Analysis:

    • Create a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from its absorbance using the linear regression equation of the curve.

Visualization: UV-Vis Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing Standard Reference Standard Solubilize1 Dissolve & Dilute in Methanol Standard->Solubilize1 Sample Test Sample Solubilize2 Dissolve & Dilute in Methanol Sample->Solubilize2 Measure Measure Absorbance at λmax Solubilize1->Measure Standards Solubilize2->Measure Samples Blank Blank Cuvette (Methanol) Blank->Measure Plot Plot Calibration Curve (Abs vs. Conc) Measure->Plot Absorbance Values Calculate Calculate Sample Concentration Plot->Calculate

Caption: Simple workflow for quantification by UV-Vis Spectrophotometry.

Cross-Validation: A Head-to-Head Performance Comparison

The ultimate choice of method depends on a careful balance of the required performance characteristics against the application context. The following table summarizes the expected performance of each validated method.

Parameter UV-Vis Spectrophotometry HPLC-UV LC-MS/MS
Specificity Very Low (Non-Specific)High (Separation-based)Very High (Mass-based)
Linearity (R²) > 0.995> 0.999> 0.999 (weighted)
LOD ~1 µg/mL~0.05 µg/mL< 0.5 ng/mL
LOQ ~3 µg/mL[12]~0.2 µg/mL[12]~1 ng/mL
Accuracy (% Recovery) 95 - 105% (in simple matrix)98 - 102%95 - 105% (with SIL-IS)
Precision (% RSD) < 5%< 2%< 10% (bioanalytical)
Sample Throughput HighModerateModerate to High
Cost & Complexity LowModerateHigh
Primary Application Pure substance assayQC, stability, formulationsBioanalysis (PK/PD), metabolites

Final Recommendations: Selecting the Right Tool for the Job

The cross-validation of these three methods clearly demonstrates that the "best" method is entirely dependent on the analytical question being asked.

  • Choose UV-Vis Spectrophotometry for rapid, high-throughput screening or identity confirmation of a pure, known substance where interfering compounds are absent. Its utility in drug development is limited.

  • Choose HPLC-UV as the default method for routine quality control, release testing, stability studies, and content uniformity of pharmaceutical dosage forms. It provides the necessary specificity, precision, and accuracy for regulatory submissions concerning the final product.

  • Choose LC-MS/MS without exception for any bioanalytical work. When you need to measure low concentrations of this compound in complex biological matrices like plasma, blood, or urine for pharmacokinetic, toxicokinetic, or drug metabolism studies, only LC-MS/MS offers the required sensitivity and specificity to generate reliable and defensible data.[1]

By understanding the fundamental principles, the rationale behind the experimental parameters, and the inherent strengths and weaknesses of each technique, researchers can confidently select and validate the most appropriate analytical method, ensuring data of the highest integrity for their drug development programs.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
  • FDA issues revised guidance for analytical method validation - ResearchGate. (2015).
  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024).
  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation | Semantic Scholar.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024). Available at: [Link]

  • Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - NIH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. (2022).
  • Cross and Partial Validation. European Bioanalysis Forum.
  • Novel pirfenidone derivatives: synthesis and biological evaluation - PMC - NIH. Available at: [Link]

  • Analytical techniques for Pirfenidone and Terizidone: A review - Semantic Scholar.
  • Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater - PubMed. (2008). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry: Application to a Pharmacokinetic Study | Journal of Analytical Toxicology | Oxford Academic. (2014). Available at: [Link]

  • (PDF) Analytical techniques for Pirfenidone and Terizidone: A review - ResearchGate. (2019).
  • This compound | LGC Standards.
  • UV-Vis spectra of pyridone 9 at different pH values, obtained by... - ResearchGate. Available at: [Link]

  • UV-Vis Spectrum of Pyridine - SIELC Technologies.
  • This compound, Methyl Ether - BioOrganics.
  • This compound biochemical - MyBioSource.
  • A Comparative Guide to the Analytical Quantification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one - Benchchem.
  • Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. - ACS Publications. Available at: [Link]

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - NIH. Available at: [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N - Malaysian Journal of Analytical Sciences. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6t5eQXxC9MXOKcnR01abcJZsjNBzDUXOHKSb2dUKcbkPhJKjq_oLWe2pe2WsvQkO42MeZOWaEiPY69_xNWVqwfljWqMDmotSbbLxuLtIfS2DVTg9ZlkUlx3m32LIi8cuCfFfhLblWKPr6PJTNU9hIMHgBn_qqTo0BO6qprNpbvhqxaZB9UU5HC8mt5Km4UYprPB8k1g5EWA==
  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. (2022). Available at: [Link]

  • CAS No : 887406-49-7 | Product Name : this compound. Pharmaffiliates.
  • This compound-d5 - LGC Standards.
  • 5-Hydroxymethyl-N-phenyl-2-1H-pyridone_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务.
  • Polymer Chemistry - MPG.PuRe. (2020).
  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - NIH. (2022). Available at: [Link]

  • HPLC methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available at: [Link]

  • Development and Validation of an LC-MS/MS Method for Determination of P-Phenylenediamine and Its Metabolites in Blood Samples - PubMed. (2015). Available at: [Link]

  • Comparative Guide to Analytical Methods for 5-Hydroxyheptan-2-one Quantification - Benchchem.
  • RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC - NIH. (2014). Available at: [Link]

  • Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed. (2017). Available at: [Link]

  • Measurement of N-methyl-2-pyridone-5-carboxamide in urine by high performance liquid chromatography - PubMed. (2000). Available at: [Link] Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone (CAS No. 887406-49-7), a known metabolite of Pirfenidone.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Given the limited availability of specific safety data for this metabolite, a cautious approach, treating the compound as potentially hazardous, is mandated. The procedures outlined below are based on established principles of chemical waste management and data from the parent compound, Pirfenidone.

Hazard Assessment and Chemical Profile

Known Information:

  • Chemical Name: this compound

  • Molecular Formula: C₁₂H₁₁NO₂[1]

  • Parent Compound: Pirfenidone (CAS No. 53179-13-8)[2]

  • Appearance: Likely a solid at room temperature.

Inferred Hazards (Based on Parent Compound Pirfenidone): The parent compound, Pirfenidone, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4][5] In the absence of specific data, this compound should be handled with the same level of caution. All waste generated from this compound must be considered hazardous.

Potential Hazard Recommended Precaution Rationale
Acute Toxicity (Oral) Do not ingest. Wash hands thoroughly after handling.The parent compound is harmful if swallowed.[3][6]
Skin/Eye Irritation Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.The parent compound is known to cause skin and eye irritation.[4][5]
Environmental Hazard Do not dispose of down the drain or in regular trash.The environmental effects have not been fully determined. Releasing chemicals into the environment should be avoided.[3]

Core Principles of Chemical Waste Disposal

The disposal of any laboratory chemical is governed by a set of core principles designed to minimize risk. These principles must be applied to all forms of this compound waste.

  • Identification: All waste must be accurately identified. Never dispose of "unknown" chemicals.[7]

  • Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions. For example, acids should be stored separately from bases, and oxidizers from organic materials.[8]

  • Containment: Waste must be stored in appropriate, compatible, and securely sealed containers to prevent leaks or spills.[9][10]

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag, the full chemical name, and the date accumulation started.[7][11]

  • Accumulation: Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11]

Step-by-Step Disposal Protocol

This section provides detailed procedures for managing different types of waste containing this compound.

Unused or Expired Solid Compound
  • Container: Keep the chemical in its original manufacturer's container if possible.[10] This ensures it is clearly labeled and in a compatible container. If transferring is necessary, use a new, clean, and compatible container with a secure screw-on cap.

  • Labeling: Affix a "Hazardous Waste" label to the container. Fill out all required information, including the full chemical name: "this compound".

  • Storage: Place the labeled container in your laboratory's designated SAA, ensuring it is segregated from incompatible chemicals.

  • Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department. Do not exceed the time or quantity limits for waste accumulation in your SAA.[9]

Liquid Waste (e.g., Solutions, Rinsates)
  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, compatible waste container. Plastic-coated glass or polyethylene carboys are often suitable.

  • Segregation:

    • Do not mix halogenated and non-halogenated solvent waste unless your facility's protocol permits it.

    • Keep aqueous waste separate from organic solvent waste.

  • Container Management:

    • Keep the container securely capped except when adding waste.[7][9]

    • Fill containers to no more than 90% capacity to allow for expansion.[8]

    • Use secondary containment (such as a lab tray) to capture potential leaks.[9]

  • Labeling: Label the container with a "Hazardous Waste" tag, listing all chemical constituents and their approximate concentrations.

  • Disposal: Store in the SAA and request a pickup from EH&S.

Contaminated Lab Supplies (Solid Waste)

This category includes items like gloves, bench paper, pipette tips, and weighing papers that are contaminated with this compound.

  • Collection: Place all contaminated solid waste into a dedicated, clearly labeled container. A common practice is to line a pail with a clear plastic bag for non-sharp items.[10]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[9]

  • Labeling: Label the container or bag as "Hazardous Waste" and list the chemical contaminant.

  • Disposal: Once full, securely seal the bag or container and arrange for EH&S pickup.

Empty Containers

Chemical containers are not considered empty until they have been properly rinsed.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (one that can dissolve the chemical) three times.[7][11]

    • Collect this rinsate and manage it as hazardous liquid waste as described in section 3.2.[7]

  • Air Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[11]

  • Final Disposal: Once the container is fully dry and free of residue, deface or remove the original label. It can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[11]

Disposal Workflow and Decision Diagram

The following diagrams illustrate the general workflow for hazardous waste disposal and a decision process for segregating waste.

G cluster_generation Waste Generation cluster_management Waste Management in Lab cluster_disposal Final Disposal gen Experiment Generates Waste (Solid, Liquid, or Contaminated Labware) identify 1. Identify & Characterize Waste gen->identify segregate 2. Segregate by Type (Solid, Liquid, Sharps) identify->segregate contain 3. Place in Compatible, Labeled Container segregate->contain store 4. Store in Designated Satellite Accumulation Area (SAA) contain->store request 5. Request Pickup from Environmental Health & Safety (EH&S) store->request pickup 6. EH&S Collects Waste for Proper Disposal request->pickup

Caption: General workflow for hazardous chemical waste disposal.

G terminal_node terminal_node start Waste Generated is_solid Solid? start->is_solid is_sharp Sharp? is_solid->is_sharp Yes is_liquid Liquid? is_solid->is_liquid No solid_waste Contaminated Solid Waste Container is_sharp->solid_waste No sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes liquid_waste Liquid Waste Carboy is_liquid->liquid_waste Yes

Caption: Decision tree for waste segregation at the point of generation.

Emergency Procedures: Spills

In the event of a spill, prioritize personal safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials.

  • Report: Contact your institution's EH&S or emergency response team for cleanup. Do not attempt to clean up a significant spill without proper training and equipment.

By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • UC San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Chembest. (n.d.). This compound-D5 (CAS No. 1020719-52-1) SDS. Retrieved from [Link]

  • BioOrganics. (n.d.). This compound, Methyl Ether. Retrieved from [Link]

  • PubChem. (n.d.). 5-(hydroxymethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021, May 19). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development of a validated stability indicating rp-hplc method for the estimation of pirfenidone in bulk drug and tablet dosage form. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation study data of pirfenidone. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, September). Screening-Level Hazard Characterization: Pyridine and Pyridine Derivatives Category. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, a substituted pyridone derivative, represents a class of compounds with significant potential in medicinal chemistry. As with any investigational compound, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensuring the well-being of our researchers and the integrity of our work.

This guide provides an in-depth, experience-driven framework for the safe management of this compound in a laboratory setting. While a comprehensive toxicological profile for this specific molecule is not yet fully established, we can infer its potential hazards and necessary precautions by examining its structural motifs: the pyridone core, the N-phenyl group (classifying it as an aromatic amine derivative), and the hydroxymethyl functional group.

I. Hazard Assessment and Triage: Understanding the Risks

A Safety Data Sheet (SDS) for the deuterated analog, this compound-d5, indicates a lack of specific hazard pictograms and statements, which underscores the need for a cautious approach.[1] The general first-aid measures provided suggest standard procedures for chemical exposure, including moving to fresh air if inhaled, washing skin with soap and water, and rinsing eyes thoroughly.[1]

Drawing from the broader chemical classes this compound belongs to, we can anticipate the following potential hazards:

  • Aromatic Amines: This class of compounds can be associated with health risks such as skin irritation, respiratory issues, and potential allergic reactions.[2] Long-term exposure to some aromatic amines may lead to more severe health effects, including damage to the liver or kidneys.[2] Therefore, preventing direct skin contact and inhalation is a primary safety objective.[3]

  • Pyridone Derivatives: Certain pyridone derivatives have been shown to exhibit phototoxicity and photogenotoxicity.[4] While the specific properties of this compound are unknown, it is prudent to handle it in a manner that minimizes exposure to light, especially during storage and experimentation.

Based on this analysis, a conservative approach is warranted, treating the compound as potentially harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesAromatic amines can permeate certain glove materials. Studies on aniline, a related aromatic amine, have shown varying breakthrough times for different glove types.[5][6] Nitrile or neoprene gloves generally offer good resistance to a range of chemicals. Always double-glove when handling concentrated forms of the compound.
Eye and Face Protection Safety Glasses with Side Shields or GogglesProtects against splashes and airborne particles.[7] For procedures with a higher risk of splashing, a full face shield should be worn in addition to safety glasses or goggles.[7]
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a suitable chemical-resistant material is essential to protect against skin contact from spills.[3][7]
Respiratory Protection NIOSH-approved Respirator (if applicable)Use a respirator if there is a potential for generating aerosols or dusts, or if working outside of a certified chemical fume hood.[2][7] The specific cartridge type should be selected based on a formal risk assessment.
Step-by-Step PPE Protocol:
  • Donning (Putting On):

    • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

    • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

    • Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of your lab coat.

    • Eye Protection: Put on your safety glasses or goggles.

    • Face Shield/Respirator (if needed): If the procedure warrants it, don a face shield or a properly fitted respirator.

  • Doffing (Taking Off):

    • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

    • Face Shield/Respirator (if used): Remove the face shield or respirator, handling it by the straps.

    • Lab Coat: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the potentially contaminated exterior.

    • Eye Protection: Remove your safety glasses or goggles.

    • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

    • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

III. Operational Plan: Safe Handling and Storage

Engineering Controls:
  • Chemical Fume Hood: All handling of this compound, especially when in powdered form or when being dissolved, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Safe Handling Practices:
  • Avoid Inhalation, Ingestion, and Skin Contact: Do not eat, drink, or smoke in the laboratory.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the material, minimizing the generation of dust or splashes.

  • Spills: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for disposal.[8]

Storage:
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Light Sensitivity: Given the potential for phototoxicity in related compounds, store in a light-protected container (e.g., amber vial) or in a dark location.[4]

IV. Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be placed in a designated, labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled liquid hazardous waste container. Do not pour chemical waste down the drain.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

V. Emergency Procedures

In the event of an exposure, immediate action is critical:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

VI. Workflow Diagram for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Receive Compound assess Review SDS & Assess Risks start->assess ppe Don Appropriate PPE assess->ppe weigh Weigh Solid ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Segregate Solid Waste experiment->solid_waste liquid_waste Segregate Liquid Waste experiment->liquid_waste decontaminate Decontaminate Work Area solid_waste->decontaminate liquid_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for handling this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • This compound-D5 (CAS No. 1020719-52-1) SDS.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks.
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
  • 2 - SAFETY DATA SHEET.
  • Safety Data Sheet - Jubilant Ingrevia.
  • Phototoxicity and photogenotoxicity of nine pyridone derivatives - PubMed.

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Retrosynthesis Analysis

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.